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  • Product: 1-(Trichloromethyl)cyclohexan-1-ol
  • CAS: 3508-84-7

Core Science & Biosynthesis

Foundational

Mechanism and Synthesis of 1-(Trichloromethyl)cyclohexan-1-ol: A Comprehensive Technical Guide

Executive Summary & Chemical Architecture The synthesis of 1-(Trichloromethyl)cyclohexan-1-ol (CAS: 3508-84-7) represents a quintessential transformation in synthetic organic chemistry, demonstrating the delicate balance...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Architecture

The synthesis of 1-(Trichloromethyl)cyclohexan-1-ol (CAS: 3508-84-7) represents a quintessential transformation in synthetic organic chemistry, demonstrating the delicate balance between nucleophilic addition and competing elimination pathways. As a sterically hindered, halogenated cyclic carbinol, this compound is synthesized via the base-catalyzed nucleophilic addition of a trichloromethyl carbanion to cyclohexanone[1].

For researchers and drug development professionals, mastering this synthesis requires strict control over thermodynamic parameters to suppress the generation of highly reactive carbene intermediates[2]. This whitepaper dissects the kinetic and thermodynamic causality behind the reaction mechanism and provides a self-validating, highly optimized experimental protocol.

The Mechanistic Triad: Pathway and Kinetics

The formation of 1-(Trichloromethyl)cyclohexan-1-ol is governed by a three-step mechanistic triad. The reaction relies on exploiting the subtle pKa differences between chloroform (pKa ~15.7) and the alpha-protons of cyclohexanone (pKa ~16.7).

Step 1: Carbanion Generation (Deprotonation)

The reaction initiates with the deprotonation of chloroform ( CHCl3​ ) by a strong base, typically potassium hydroxide ( KOH ). Because hydroxide ions are generally confined to the aqueous phase and chloroform is an immiscible organic solvent, this step is the primary kinetic bottleneck. The use of a Phase Transfer Catalyst (PTC) is critical here; the PTC ferries the hydroxide ion into the organic layer, facilitating the rapid abstraction of the weakly acidic proton from chloroform to generate the trichloromethyl anion ( −CCl3​ )[3].

Step 2: Nucleophilic Trajectory and Carbonyl Addition

Once generated, the −CCl3​ anion acts as a potent nucleophile. It attacks the electrophilic carbonyl carbon of cyclohexanone. This step must outcompete the base-catalyzed enolization of cyclohexanone (which would lead to unwanted aldol condensation products). The addition yields a tertiary alkoxide intermediate: 1-(trichloromethyl)cyclohexan-1-olate.

Step 3: The Carbene Trap (Competing Pathway)

The most critical failure mode in this synthesis is the alpha-elimination of the trichloromethyl anion. If the thermal energy of the system is too high (typically > 5 °C), the −CCl3​ anion spontaneously ejects a chloride ion ( Cl− ) to form dichlorocarbene ( :CCl2​ )[2]. This neutral, electrophilic species will rapidly react with water or alkenes, drastically reducing the yield of the desired carbinol.

Step 4: Alkoxide Quenching

The final step is the protonation of the alkoxide intermediate by water (or during a mild acidic workup), yielding the final product, 1-(Trichloromethyl)cyclohexan-1-ol[1].

Mechanism CHCl3 Chloroform (CHCl3) Carbanion Trichloromethyl Anion (-CCl3) CHCl3->Carbanion Deprotonation Base Base (OH-) Base->Carbanion Alkoxide Alkoxide Intermediate Carbanion->Alkoxide Nucleophilic Attack Carbene Dichlorocarbene (:CCl2) Carbanion->Carbene Alpha-elimination Ketone Cyclohexanone Ketone->Alkoxide Product 1-(Trichloromethyl) cyclohexan-1-ol Alkoxide->Product H+ Transfer Protonation Protonation (H2O) Protonation->Product

Fig 1: Mechanistic pathway for 1-(Trichloromethyl)cyclohexan-1-ol synthesis.

Quantitative Yield Optimization

The choice of base, temperature, and phase-transfer conditions dictates the success of the reaction. As shown in the data below, thermal control is non-negotiable.

Base SystemTemperature (°C)Catalyst / SolventPrimary Competing PathwayExpected Yield (%)
50% aq. NaOH20–25 °CNone (Biphasic)Carbene formation / Aldol15–20%
Powdered KOH0–5 °CTHF / EtherMinimal60–70%
50% aq. KOH 0–5 °C TEBA (PTC) Minimal 80–85%
50% aq. KOH25 °CTEBA (PTC)Dichlorocarbene generation35–45%

Note: KOH is vastly superior to NaOH in this context due to the higher solubility of the potassium alkoxide intermediate in the organic boundary layer, which accelerates the forward reaction.

Causality-Driven Experimental Protocol

This protocol is designed as a self-validating system . Every step includes an observable metric to ensure the reaction remains on the correct mechanistic trajectory.

Workflow Step1 1. Reagent Mixing Cyclohexanone + CHCl3 + PTC Step2 2. Thermal Control Cool to 0-5 °C Step1->Step2 Step3 3. Base Addition Slow 50% KOH Addition Step2->Step3 Step4 4. Phase Transfer Reaction Vigorous Stirring (1-2h) Step3->Step4 Step5 5. Reaction Quench Ice Water Addition Step4->Step5 Step6 6. Isolation Solvent Extraction & Drying Step5->Step6

Fig 2: Optimized experimental workflow for trichloromethyl carbinol synthesis.

Step-by-Step Methodology

1. Setup and Biphasic Initialization

  • Action: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, internal thermometer, and dropping funnel, combine 0.1 mol of cyclohexanone, 0.3 mol of [2] (used in excess as both reagent and organic phase), and 1.0 mol% of Benzyltriethylammonium chloride (TEBA) as the [3].

  • Causality: The excess chloroform ensures that the trichloromethyl anion has a higher statistical probability of forming compared to the cyclohexanone enolate, suppressing aldol side reactions.

2. Strict Thermal Control

  • Action: Submerge the flask in an ice-salt bath. Wait until the internal temperature stabilizes at exactly 0 to 2 °C .

  • Causality: The −CCl3​ anion is highly unstable. If the temperature exceeds 5 °C, it will undergo alpha-elimination to form dichlorocarbene.

3. Base Catalysis (The Critical Juncture)

  • Action: Place 0.15 mol of a pre-chilled 50% aqueous KOH solution into the dropping funnel. Begin adding the KOH dropwise over 45 minutes.

  • Self-Validation Check: Monitor the internal thermometer constantly. The deprotonation is highly exothermic. If the temperature spikes above 5 °C, immediately halt the addition. A yellowing of the solution is normal, but rapid darkening indicates carbene polymerization.

4. Vigorous Phase-Transfer Stirring

  • Action: Once addition is complete, maintain the ice bath and stir vigorously (≥ 800 RPM) for 2 hours.

  • Causality: The reaction occurs at the interface of the aqueous and organic layers. High shear mixing maximizes the surface area, allowing the PTC to efficiently shuttle OH− into the chloroform layer and Cl− back into the aqueous layer[3].

5. Quench and Isolation

  • Action: Quench the reaction by pouring the mixture into 200 mL of crushed ice and water. Transfer to a separatory funnel.

  • Self-Validation Check: You should observe a distinct phase separation. The lower organic layer contains the product dissolved in excess chloroform.

  • Action: Drain the organic layer. Extract the aqueous layer with an additional 50 mL of chloroform. Combine the organic layers, wash with saturated brine, and dry over anhydrous MgSO4​ . Evaporate the chloroform under reduced pressure to yield the crude 1-(Trichloromethyl)cyclohexan-1-ol[1], which can be purified via recrystallization from hexanes.

References

  • PubChem Compound Database : 1-(Trichloromethyl)cyclohexan-1-ol | C7H11Cl3O | CID 77046. National Center for Biotechnology Information. URL:[Link]

  • Wikipedia : Chloroform (Reactions and Carbene Formation). URL: [Link]

  • Chem21Labs : Experiment 9 - Phase Transfer Catalyst: Addition of Dichlorocarbene. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 1-(Trichloromethyl)cyclohexan-1-ol

For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the synthesis, characterization, and prospective single-crystal X-ray diffraction...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis, characterization, and prospective single-crystal X-ray diffraction analysis of 1-(trichloromethyl)cyclohexan-1-ol. As a molecule of interest in synthetic and medicinal chemistry, a thorough understanding of its three-dimensional structure is paramount for elucidating its reactivity, intermolecular interactions, and potential as a building block in drug design. While a definitive crystal structure is not yet publicly available, this document outlines the established methodologies to achieve this, from initial synthesis to final structural refinement.

Introduction: The Significance of 1-(Trichloromethyl)cyclohexan-1-ol

1-(Trichloromethyl)cyclohexan-1-ol, a tertiary alcohol bearing a sterically demanding and highly electronegative trichloromethyl group, presents a unique scaffold for chemical exploration. The trichloromethyl moiety is a versatile functional group, serving as a precursor to a variety of other functionalities and influencing the electronic and steric properties of the parent molecule.

A precise understanding of the crystal structure of this compound would provide invaluable insights into:

  • Conformational Preferences: The orientation of the cyclohexyl ring and the rotational barrier of the trichloromethyl group.

  • Intermolecular Interactions: The nature and geometry of hydrogen bonding involving the hydroxyl group and potential halogen bonding involving the chlorine atoms.

  • Solid-State Packing: How the molecules arrange themselves in the crystal lattice, which can influence physical properties such as melting point and solubility.

This information is critical for rational drug design, where the three-dimensional structure of a molecule dictates its interaction with biological targets.

Synthesis and Characterization: A Proposed Route

A plausible and efficient synthesis of 1-(trichloromethyl)cyclohexan-1-ol involves the nucleophilic addition of the trichloromethanide anion to cyclohexanone. This reaction is typically carried out using chloroform as the source of the anion and a strong base to facilitate its formation.

Proposed Synthetic Protocol

Reaction Scheme:

Materials:

  • Cyclohexanone

  • Chloroform (trichloromethane)

  • Potassium hydroxide (or other suitable strong base)

  • Anhydrous diethyl ether (or other suitable solvent)

  • Hydrochloric acid (for workup)

  • Anhydrous magnesium sulfate (for drying)

Step-by-Step Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of potassium hydroxide in a suitable solvent.

  • Reagent Addition: A solution of cyclohexanone in chloroform is added dropwise to the stirred base suspension at a controlled temperature (typically 0 °C to room temperature).

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting material.

  • Workup: Upon completion, the reaction mixture is quenched with a dilute aqueous solution of hydrochloric acid. The aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Characterization of the Synthesized Product

The identity and purity of the synthesized 1-(trichloromethyl)cyclohexan-1-ol should be confirmed using a suite of spectroscopic techniques.

Technique Expected Observations
¹H NMR Resonances corresponding to the cyclohexyl protons, with potential diastereotopic splitting due to the chiral center. The hydroxyl proton will likely appear as a broad singlet.
¹³C NMR Signals for the six carbons of the cyclohexyl ring and the quaternary carbon attached to the hydroxyl and trichloromethyl groups, as well as the carbon of the trichloromethyl group.
IR Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration. Strong C-Cl stretching absorptions are also expected.
Mass Spectrometry The molecular ion peak and characteristic fragmentation patterns, including the loss of a chlorine atom or the trichloromethyl group.

Spectroscopic data for 1-(trichloromethyl)cyclohexan-1-ol can be referenced from databases such as PubChem (CID 77046) to confirm the successful synthesis.[1]

Single-Crystal Growth: The Gateway to Structural Elucidation

Obtaining high-quality single crystals is often the most challenging step in a crystallographic study. For a small organic molecule like 1-(trichloromethyl)cyclohexan-1-ol, several crystallization techniques can be employed.

Crystallization Methodologies
  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly in a loosely capped vial. The choice of solvent is critical and can be guided by solubility tests.

  • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open container, which is then sealed inside a larger vessel containing a less volatile solvent in which the compound is less soluble (the precipitant). The vapor of the more volatile solvent slowly diffuses into the precipitant, leading to a gradual increase in the concentration of the compound and promoting crystal growth.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and inducing crystallization.

Table of Common Crystallization Solvents:

Solvent Class Examples
Protic Methanol, Ethanol, Isopropanol
Aprotic Polar Acetone, Acetonitrile, Dichloromethane
Aprotic Nonpolar Hexane, Toluene, Diethyl ether

The selection of the appropriate solvent or solvent system is an empirical process, and screening of various conditions is often necessary.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Once suitable single crystals are obtained, they can be analyzed by X-ray diffraction to determine the precise three-dimensional arrangement of atoms in the crystal lattice.

The Experimental Workflow

The process of single-crystal X-ray diffraction analysis can be broken down into several key stages:

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xrd X-ray Diffraction cluster_analysis Data Analysis & Validation synthesis Synthesis of 1-(Trichloromethyl)cyclohexan-1-ol purification Purification (Chromatography/Recrystallization) synthesis->purification crystallization Single Crystal Growth purification->crystallization data_collection Data Collection (Diffractometer) crystallization->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement analysis Analysis of Structural Parameters structure_refinement->analysis validation Crystallographic Validation (e.g., CheckCIF) analysis->validation

Caption: Experimental workflow from synthesis to structural analysis.

Step-by-Step Protocol for X-ray Diffraction Analysis
  • Crystal Mounting: A single crystal of suitable size and quality is mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are collected by a detector as the crystal is rotated.

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.

  • Data Reduction: The intensities of the diffraction spots are measured and corrected for various experimental factors.

  • Structure Solution: The phases of the diffracted X-rays are determined using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

  • Structure Refinement: The atomic positions and thermal parameters are adjusted to improve the agreement between the calculated and observed diffraction data.

  • Validation: The final crystal structure is validated using programs like CheckCIF to ensure its quality and correctness.

Expected Structural Insights and Their Implications

A successful crystal structure determination of 1-(trichloromethyl)cyclohexan-1-ol would likely reveal several key features:

  • Hydrogen Bonding Networks: The hydroxyl group is expected to participate in hydrogen bonding, either with adjacent molecules to form chains or rings, or with solvent molecules if they are incorporated into the crystal lattice. The geometry of these hydrogen bonds provides insight into the strength and directionality of these interactions.

  • Halogen Bonding: The chlorine atoms of the trichloromethyl group may participate in halogen bonding interactions, where the electrophilic region on the chlorine atom interacts with a nucleophilic site on an adjacent molecule.

  • Conformational Analysis: The crystal structure will provide a snapshot of the lowest energy conformation of the molecule in the solid state. This includes the chair, boat, or twist-boat conformation of the cyclohexyl ring and the rotational conformation of the C-C bond connecting the ring to the trichloromethyl group.

These structural details are fundamental for understanding the molecule's behavior in various chemical and biological environments and can inform the design of new molecules with desired properties.

Conclusion

This technical guide has outlined a comprehensive approach for the synthesis, characterization, and definitive structural elucidation of 1-(trichloromethyl)cyclohexan-1-ol via single-crystal X-ray diffraction. While the crystal structure of this specific compound is not yet in the public domain, the methodologies described herein are well-established and provide a clear pathway for its determination. The resulting structural information will be of significant value to researchers in organic synthesis, medicinal chemistry, and materials science, enabling a deeper understanding of its chemical properties and facilitating its application in the development of new technologies and therapeutics.

References

  • PubChem. 1-(Trichloromethyl)cyclohexan-1-ol. National Center for Biotechnology Information. [Link][1]

  • Bargellini, G. Azione del cloroformio e idrato sodico sui fenoli in soluzione nell'acetone. Gazzetta Chimica Italiana1906, 36, 329-338.
  • Staples, R. J. Getting crystals your crystallographer will treasure: a beginner's guide.
  • Clegg, W.; Blake, A. J.; Gould, R. O.; Main, P. Crystal Structure Analysis: Principles and Practice, 2nd ed.; Oxford University Press, 2009.
  • Gupta, M. K.; Li, Z.; Snowden, T. S. One-Pot Synthesis of Trichloromethyl Carbinols from Primary Alcohols. The Journal of Organic Chemistry2012 , 77(10), 4854–4860. [Link]

Sources

Foundational

Thermal degradation pathways of 1-(Trichloromethyl)cyclohexan-1-ol

An In-Depth Technical Guide to the Thermal Degradation Pathways of 1-(Trichloromethyl)cyclohexan-1-ol For Researchers, Scientists, and Drug Development Professionals Abstract 1-(Trichloromethyl)cyclohexan-1-ol is a molec...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermal Degradation Pathways of 1-(Trichloromethyl)cyclohexan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Trichloromethyl)cyclohexan-1-ol is a molecule of interest in various fields, including as a potential intermediate in pharmaceutical synthesis. Understanding its thermal stability and degradation pathways is crucial for ensuring the safety, efficacy, and quality of any related process or product. This technical guide provides a comprehensive overview of the theoretical thermal degradation pathways of 1-(Trichloromethyl)cyclohexan-1-ol and outlines a robust experimental strategy for their elucidation. By combining predictive chemistry with advanced analytical techniques, this document serves as a foundational resource for researchers and professionals working with this and similar halogenated organic compounds.

Introduction to 1-(Trichloromethyl)cyclohexan-1-ol

1-(Trichloromethyl)cyclohexan-1-ol, with the chemical formula C7H11Cl3O, is a tertiary alcohol containing a trichloromethyl group attached to a cyclohexane ring.[1] The presence of both a hydroxyl group and a sterically bulky, electron-withdrawing trichloromethyl group on the same carbon atom imparts unique chemical properties to the molecule. While specific applications are not widely documented, its structure suggests potential utility as a building block in organic synthesis. The thermal stability of such a molecule is a critical parameter, as thermal degradation can lead to the formation of potentially hazardous byproducts and compromise the integrity of chemical processes. This guide will explore the likely mechanisms of its thermal decomposition.

Theoretical Thermal Degradation Pathways

Based on the functional groups present in 1-(Trichloromethyl)cyclohexan-1-ol, several thermal degradation pathways can be hypothesized. The high temperatures can provide the activation energy for various bond-breaking and rearrangement reactions.

Dehydrochlorination and Dehydration

The presence of abstractable protons on the cyclohexane ring and the hydroxyl group, combined with the good leaving group potential of chloride, suggests that dehydrochlorination (elimination of HCl) and dehydration (elimination of H2O) are highly probable degradation pathways.

  • Dehydrochlorination: This could proceed via an E1 or E2 elimination mechanism, favored by high temperatures, leading to the formation of various chlorinated cyclohexene derivatives and hydrochloric acid.

  • Dehydration: The tertiary alcohol can undergo dehydration to form an alkene. This process is often acid-catalyzed, and the HCl generated from dehydrochlorination could catalyze further dehydration.

Homolytic Bond Cleavage

At elevated temperatures, homolytic cleavage of covalent bonds can occur, generating radical species. The C-Cl and C-C bonds are potential sites for such cleavage.

  • C-Cl Bond Cleavage: The trichloromethyl group can undergo homolytic cleavage to release a chlorine radical, leaving a dichloromethylcyclohexyl radical. This initiates a radical chain reaction.

  • C-C Bond Cleavage: The bond between the cyclohexane ring and the trichloromethyl group can break, forming a cyclohexyl radical and a trichloromethyl radical. The latter can further decompose.

Ring Opening Reactions

The cyclohexane ring itself can undergo thermal decomposition, which typically involves C-C bond fission to form a diradical, followed by isomerization or fragmentation into smaller molecules.[2]

Combined Pathways and Secondary Reactions

It is highly probable that these primary degradation pathways will occur concurrently, and the initial degradation products will undergo further reactions. For instance, the alkenes formed from elimination reactions can polymerize or undergo further fragmentation. The interplay of these pathways can lead to a complex mixture of degradation products.

Proposed Experimental Workflow for Elucidation of Degradation Pathways

A multi-faceted analytical approach is essential to comprehensively investigate the thermal degradation of 1-(Trichloromethyl)cyclohexan-1-ol. The following experimental workflow is proposed:

G cluster_0 Initial Thermal Analysis cluster_1 Evolved Gas Analysis cluster_2 Degradation Product Identification TGA Thermogravimetric Analysis (TGA) TGA_FTIR TGA coupled with FTIR TGA->TGA_FTIR Identify functional groups of evolved gases TGA_MS TGA coupled with Mass Spectrometry TGA->TGA_MS Identify molecular weight of evolved gases DSC Differential Scanning Calorimetry (DSC) DSC->TGA Correlate thermal events with mass loss Py_GC_MS Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) TGA_FTIR->Py_GC_MS Guide separation and identification of volatiles TGA_MS->Py_GC_MS Guide separation and identification of volatiles Residue_Analysis Residue Analysis (NMR, HRMS) Py_GC_MS->Residue_Analysis Characterize non-volatile products

Figure 1: Proposed experimental workflow for the comprehensive analysis of thermal degradation pathways.

Detailed Experimental Protocols

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability of 1-(Trichloromethyl)cyclohexan-1-ol and identify the temperatures at which degradation occurs.

Protocol:

  • Accurately weigh 5-10 mg of the sample into an alumina crucible.

  • Place the crucible in the TGA instrument.

  • Heat the sample from 30 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate 50 mL/min).[3]

  • Record the mass loss as a function of temperature.

  • For DSC, use a similar temperature program to identify melting points, boiling points, and decomposition enthalpies.

Expected Data:

ParameterExpected ValueSignificance
Onset of Decomposition (Tonset)To be determinedIndicates the start of significant thermal degradation.
Temperature of Maximum Decomposition Rate (Tmax)To be determinedThe temperature at which the degradation rate is highest.
Residual Mass at 600 °CTo be determinedIndicates the amount of non-volatile residue.
Melting Point (Tm) from DSCTo be determinedA key physical property.
Enthalpy of Decomposition (ΔHd) from DSCTo be determinedQuantifies the energy released or absorbed during decomposition.
Evolved Gas Analysis (EGA) by TGA-FTIR and TGA-MS

Objective: To identify the gaseous products evolved during thermal degradation.

Protocol:

  • Perform a TGA experiment as described in 4.1.

  • Couple the outlet of the TGA furnace to an FTIR spectrometer and a mass spectrometer via a heated transfer line.

  • Continuously acquire FTIR and mass spectra of the evolved gases as a function of temperature.

Data Interpretation:

  • FTIR: Look for characteristic absorption bands, such as HCl (2800-3000 cm-1), H2O (3500-4000 cm-1, 1600-1700 cm-1), CO2 (2300-2400 cm-1), and C-H stretching and bending vibrations from organic fragments.

  • MS: Identify the molecular ions and fragmentation patterns of the evolved gases to determine their chemical identity.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To separate and identify the volatile and semi-volatile degradation products with high resolution.

Protocol:

  • Place a small amount (approx. 1 mg) of the sample into a pyrolysis probe.

  • Rapidly heat the sample to a series of predetermined temperatures (based on TGA data) in the pyrolysis unit.

  • The degradation products are swept into a GC column for separation.

  • The separated components are then introduced into a mass spectrometer for identification.

Expected Products: Based on the hypothesized pathways, a range of products can be anticipated:

Hypothesized PathwayExpected Products
DehydrochlorinationChlorocyclohexene isomers, Dichlorocyclohexadiene isomers
Dehydration(Trichloromethyl)cyclohexene
C-C CleavageChloroform, Hexane, Cyclohexene
Ring OpeningVarious acyclic chlorinated hydrocarbons

Mechanistic Elucidation and Data Synthesis

By integrating the data from all the proposed experiments, a detailed picture of the thermal degradation pathways can be constructed.

G A 1-(Trichloromethyl)cyclohexan-1-ol B Dehydrochlorination A->B C Dehydration A->C D Homolytic Cleavage A->D E Chlorinated Cyclohexenes + HCl B->E F (Trichloromethyl)cyclohexene + H2O C->F G Cyclohexyl Radical + Trichloromethyl Radical D->G H Secondary Reactions E->H F->H G->H I Complex Mixture of Volatile and Non-volatile Products H->I

Figure 2: A simplified representation of the potential interconnected thermal degradation pathways.

The relative abundance of different products identified by Py-GC-MS at various temperatures will provide insights into the dominant degradation mechanisms at different stages of the process. The identification of radical species or their recombination products would support the homolytic cleavage hypothesis.

Conclusion

The thermal degradation of 1-(Trichloromethyl)cyclohexan-1-ol is likely a complex process involving multiple competing and consecutive reactions, including elimination, homolytic cleavage, and rearrangement. A systematic investigation using a combination of thermal analysis and hyphenated chromatographic and spectroscopic techniques is essential for a thorough understanding of these pathways. The experimental framework outlined in this guide provides a robust strategy for elucidating the degradation mechanisms and identifying the resulting products. This knowledge is paramount for the safe handling, storage, and application of this compound in any industrial or research setting.

References

  • PubChem. (n.d.). 1-(Chloromethyl)cyclohexanol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Trichloromethyl)cyclohexan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Cyclohexane, trichloromethyl. Retrieved from [Link]

  • Zhou, C., et al. (2012). Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry. RSC Advances, 2(24), 9153-9160. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(trichloromethyl)cyclohexan-1-ol — Chemical Substance Information. Retrieved from [Link]

  • Frydrych, E., et al. (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Molecules, 26(5), 1433. Retrieved from [Link]

  • Jelińska, A., & Ziółkowska, D. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Pharmaceutics, 15(6), 1603. Retrieved from [Link]

  • Chaudhary, A. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. World Journal of Pharmaceutical Research, 10(15), 1332-1342. Retrieved from [Link]

  • Jorge, R. A., et al. (2001). Solvent and Substituent Effects on the Kinetics of Thermolysis of cis-Fused 1,2,4-Trioxanes. Molecules, 6(8), 653-664. Retrieved from [Link]

  • Naskar, A. K., & Nederveld, G. T. (2017). Novel approach for studying the thermal degradation, and for estimating the rate of acetaldehyde generation by the chain scission mechanism in ethylene glycol based polyesters and copolyesters. Polymer Degradation and Stability, 144, 219-228. Retrieved from [Link]

  • Unknown. (n.d.). Chapter-2 Thermal Methods of Analysis. Retrieved from [Link]

  • Coffee, K. R., et al. (2023). Analysis of Degradation Products in Thermally Treated TATB. Lawrence Livermore National Lab. (LLNL), Livermore, CA (United States). Retrieved from [Link]

  • Franklin, A. M., et al. (2000). Thermal degradation of haloacetic acids in water. ResearchGate. Retrieved from [Link]

  • Won, Y. S. (1988). Thermal decomposition of dichloromethane/1,1,1-trichloroethane mixture. New Jersey Institute of Technology. Retrieved from [Link]

Sources

Exploratory

Comprehensive Technical Guide on 1-(Trichloromethyl)cyclohexan-1-ol: Exact Mass, Molecular Weight, and Analytical Workflows

Executive Summary For researchers and drug development professionals, distinguishing between the macroscopic and microscopic mass properties of halogenated compounds is critical for structural elucidation and formulation...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, distinguishing between the macroscopic and microscopic mass properties of halogenated compounds is critical for structural elucidation and formulation. This whitepaper provides an in-depth analysis of 1-(Trichloromethyl)cyclohexan-1-ol (Chemical Formula: C₇H₁₁Cl₃O), detailing the divergence between its bulk molecular weight and its exact monoisotopic mass. Furthermore, it establishes a self-validating High-Resolution Mass Spectrometry (HRMS) protocol designed to unambiguously identify this compound via its unique trichlorinated isotopic signature.

Quantitative Mass Profiling: Exact Mass vs. Molecular Weight

In analytical chemistry, the terms "molecular weight" and "exact mass" serve fundamentally different operational purposes.

  • Molecular Weight (Average Mass): Calculated using the standard atomic weights of elements, which account for the natural abundance of all stable isotopes. For 1-(Trichloromethyl)cyclohexan-1-ol, the molecular weight is approximately[1][2]. This value is utilized in bulk stoichiometry, determining synthetic yields, and pharmaceutical formulation.

  • Exact Mass (Monoisotopic Mass): Calculated using the mass of the single most abundant naturally occurring isotope of each element (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁶O). The exact mass of 1-(Trichloromethyl)cyclohexan-1-ol is [3][4]. This value is the critical target in High-Resolution Mass Spectrometry (HRMS) for identifying the molecular ion without isobaric interference.

Table 1: Elemental Composition and Mass Constants
ElementAtom CountAverage Atomic Weight ( g/mol )Monoisotopic Mass (Da)
Carbon (C)712.01112.0000
Hydrogen (H)111.0081.0078
Chlorine (Cl)335.45034.9689
Oxygen (O)115.99915.9949
Table 2: Macroscopic vs. Microscopic Mass Properties
PropertyValuePrimary Application Context
Molecular Weight217.52 g/mol Bulk stoichiometry, formulation, synthetic yield
Exact Mass215.9875 DaHigh-Resolution Mass Spectrometry (HRMS)
FormulaC₇H₁₁Cl₃OStructural identification and elemental analysis

Isotopic Signature of Poly-Chlorinated Compounds

The presence of three chlorine atoms in 1-(Trichloromethyl)cyclohexan-1-ol generates a highly distinct isotopic cluster. Chlorine exists in nature as two primary stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). When a molecule contains three chlorine atoms, the statistical probability of these isotopes combining follows a binomial expansion, resulting in a characteristic M, M+2, M+4, and M+6 peak pattern.

Observing this exact ratio in a mass spectrum acts as a definitive, intrinsic confirmation of the –CCl₃ functional group.

Table 3: Theoretical Isotopic Distribution (Cl₃ Cluster)
Ion PeakIsotope CombinationRelative Abundance (%)
M3 × ³⁵Cl100.0 (Base Peak of Cluster)
M+22 × ³⁵Cl, 1 × ³⁷Cl~95.9
M+41 × ³⁵Cl, 2 × ³⁷Cl~30.7
M+63 × ³⁷Cl~3.3

High-Resolution Mass Spectrometry (HRMS) Methodology

To accurately measure the exact mass and isotopic distribution, Gas Chromatography coupled with Electron Ionization Time-of-Flight Mass Spectrometry (GC-EI-TOF-MS) is the optimal platform.

Causality of Design: GC is selected due to the inherent volatility of halogenated cycloalkanes. Electron Ionization (EI) at 70 eV is chosen because it induces highly reproducible fragmentation, essential for structural mapping. A TOF analyzer is required to achieve the mass-resolving power (R > 10,000) necessary to measure the exact mass to four decimal places (215.9875 Da).

Workflow A Sample Prep & Internal Std B GC Separation (DB-5MS Column) A->B C EI Ionization (70 eV, 250°C) B->C D TOF Analyzer (High Resolution) C->D E Data Processing (Isotope Matching) D->E

Figure 1: GC-EI-TOF-MS analytical workflow for exact mass determination.

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system; failure at any checkpoint automatically invalidates the run, ensuring absolute data integrity.

  • System Suitability Check (SSC):

    • Action: Inject Perfluorotributylamine (PFTBA) tuning standard prior to the sample.

    • Validation Gate: The system must demonstrate a mass accuracy of < 2 ppm for the m/z 218.9856 fragment and a resolving power of > 10,000. If these metrics fail, recalibrate the TOF flight tube.

  • Sample Preparation & Internal Standardization:

    • Action: Dissolve 1.0 mg of 1-(Trichloromethyl)cyclohexan-1-ol in 1.0 mL of HPLC-grade hexane. Spike the solution with 10 µL of Chlorobenzene-d₅ (Internal Standard).

    • Validation Gate: The internal standard peak area must fall within ±5% of the established historical mean, verifying consistent injection volume and ionization efficiency.

  • Chromatographic Separation:

    • Action: Inject 1 µL splitless onto a DB-5MS capillary column (30 m × 0.25 mm, 0.25 µm film). Program the oven from 50°C to 250°C at 15°C/min.

    • Causality: The non-polar 5% phenyl-methylpolysiloxane stationary phase prevents peak tailing of the hydroxyl group while efficiently retaining the lipophilic trichloromethyl moiety.

  • Data Processing & Isotope Matching:

    • Action: Extract the monoisotopic ion chromatogram at m/z 215.9875.

    • Validation Gate: The software must confirm that the empirical M, M+2, M+4, M+6 ratios match the theoretical values in Table 3 with a similarity score of > 95%.

Fragmentation Pathways and Structural Elucidation

Under 70 eV EI conditions, tertiary alcohols containing bulky, electron-withdrawing groups exhibit predictable fragmentation. 1-(Trichloromethyl)cyclohexan-1-ol is highly prone to dehydration (loss of H₂O, -18 Da) and the homolytic cleavage of the trichloromethyl radical (loss of •CCl₃, -117 Da).

Fragmentation M Molecular Ion (M+•) m/z 215.9875 C7H11Cl3O F1 Dehydrated Ion [M-H2O]+• m/z 197.9769 C7H9Cl3 M->F1 -H2O (18 Da) F2 Trichloromethyl Loss [M-CCl3]+ m/z 99.0810 C6H11O M->F2 -•CCl3 (117 Da) Iso Isotopic Cluster M, M+2, M+4, M+6 (3 Cl Atoms) M->Iso Isotope Analysis

Figure 2: Primary electron ionization (EI) fragmentation pathways and isotopic clustering logic.

Because the molecular ion (M+•) can be fragile, researchers often rely on the dehydrated fragment (m/z 197.9769) to verify the isotopic cluster, as it retains all three chlorine atoms. Conversely, the m/z 99.0810 fragment serves as proof of the intact cyclohexanol ring structure following the loss of the trichloromethyl group.

References

  • NCATS Inxight Drugs. "1-(Trichloromethyl)cyclohexanol - Record Details". National Center for Advancing Translational Sciences. URL:[Link]

  • SpectraBase. "cis-2-(2,2,2-Trichloro-ethyl)-4-methyl-tetrahydro-furan Exact Mass Data". John Wiley & Sons, Inc. URL: [Link]

  • Academia.edu. "Metal-Free Decarboxylative Trichlorination of Alkynyl Carboxylic Acids: Synthesis of Trichloromethyl Ketones". Advanced Synthesis & Catalysis. URL:[Link]

Sources

Foundational

Elucidating the Hydrogen Bonding Dynamics of 1-(Trichloromethyl)cyclohexan-1-ol: A Mechanistic and Experimental Guide

Executive Summary 1-(Trichloromethyl)cyclohexan-1-ol (CAS: 3508-84-7) is a sterically hindered, highly polarized tertiary carbinol[1]. While aliphatic alcohols typically engage in extensive intermolecular hydrogen bondin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(Trichloromethyl)cyclohexan-1-ol (CAS: 3508-84-7) is a sterically hindered, highly polarized tertiary carbinol[1]. While aliphatic alcohols typically engage in extensive intermolecular hydrogen bonding networks, the introduction of a geminal trichloromethyl (–CCl₃) group fundamentally alters the molecule's electronic topography and steric profile. This whitepaper provides an in-depth mechanistic analysis of how these structural features suppress traditional intermolecular interactions in favor of highly specific intramolecular halogen-hydrogen bonding, and outlines self-validating analytical workflows for quantifying these phenomena.

Electronic and Steric Causality in Trichloromethyl Carbinols

The hydrogen bonding behavior of 1-(Trichloromethyl)cyclohexan-1-ol is dictated by a competing interplay of inductive effects and steric hindrance:

  • Inductive Polarization (-I Effect): The three highly electronegative chlorine atoms exert a massive electron-withdrawing inductive effect through the carbon skeleton. This pulls electron density away from the hydroxyl oxygen, increasing the polarization of the O–H bond. Consequently, the hydroxyl proton becomes highly deshielded and acidic, making it an exceptionally strong hydrogen bond donor. Conversely, the depleted electron density on the oxygen atom severely diminishes its capacity to act as a hydrogen bond acceptor.

  • Steric Shielding: The bulky –CCl₃ group, combined with the axial/equatorial dynamics of the cyclohexane ring, creates a physical barricade around the hydroxyl group. This steric bulk prevents the close intermolecular approach required for standard O–H···O dimer or polymer formation.

  • Intramolecular Halogen Bonding: Because intermolecular networks are sterically precluded and the oxygen is a poor acceptor, the highly acidic hydroxyl proton seeks alternative stabilization. The spatial proximity of the –CCl₃ group allows for the formation of weak, yet geometrically favored, intramolecular hydrogen bonds between the hydroxyl proton and the lone pairs of the chlorine atoms (O–H···Cl)[2].

Comparative Physicochemical Data

To illustrate the impact of the –CCl₃ group, the table below contrasts the hydrogen bonding parameters of 1-(Trichloromethyl)cyclohexan-1-ol against standard aliphatic analogs.

CompoundInductive Effect (-I)Steric HindrancePrimary H-Bond ModeIR ν(O-H) Free (cm⁻¹)IR ν(O-H) Bonded (cm⁻¹)
Cyclohexanol LowLowIntermolecular (Strong)~3620~3350 (Broad)
1-Methylcyclohexanol LowModerateIntermolecular (Moderate)~3615~3380 (Broad)
1-(Trichloromethyl)cyclohexan-1-ol Extremely HighHighIntramolecular (O-H···Cl)~3590~3510 (Sharp)

Data reflects standard spectroscopic behavior in non-polar solvents (e.g., CCl₄). Notice the sharp, minimally red-shifted bonded peak for the trichloromethyl derivative, characteristic of intramolecular O-H···Cl interactions rather than broad O-H···O networks.

Self-Validating Experimental Protocols

To empirically prove the shift from intermolecular to intramolecular hydrogen bonding, researchers must employ orthogonal spectroscopic techniques. The following protocols are designed as self-validating systems to eliminate solvent competition and thermal artifacts[3].

Protocol A: Concentration-Gradient FTIR Spectroscopy

Objective: Differentiate between intermolecular and intramolecular hydrogen bonding by exploiting the concentration dependence of molecular collisions.

  • Step 1: Solvent Dehydration (Causality): Trace water acts as a competitive hydrogen bond donor/acceptor. Dry carbon tetrachloride (CCl₄) over 3Å molecular sieves for 48 hours prior to use. CCl₄ is chosen because it is non-polar and transparent in the 4000–3000 cm⁻¹ region.

  • Step 2: Baseline Calibration (Self-Validation): Prepare a 0.5 M solution of unsubstituted cyclohexanol. Acquire the spectrum to confirm the instrument resolves the broad intermolecular O-H···O stretch at ~3350 cm⁻¹.

  • Step 3: Serial Dilution: Prepare solutions of 1-(Trichloromethyl)cyclohexan-1-ol at 1.0 M, 0.1 M, 0.01 M, and 0.001 M in CCl₄.

  • Step 4: Spectral Acquisition & Analysis: Scan each sample from 4000 to 3000 cm⁻¹.

    • Mechanistic Insight: Intermolecular bonds break upon dilution, causing the broad bonded peak to disappear and the sharp free O-H peak to grow. If the peak at ~3510 cm⁻¹ remains constant in relative intensity across all dilutions, the interaction is strictly intramolecular (O-H···Cl), as intramolecular bonds are independent of concentration[2].

Protocol B: Variable-Temperature ¹H-NMR (VT-NMR)

Objective: Quantify the thermal stability of the hydrogen bonds by tracking the chemical shift (δ) of the hydroxyl proton.

  • Step 1: Sample Preparation: Dissolve 20 mg of the analyte in 0.6 mL of anhydrous CDCl₃.

  • Step 2: Internal Standard Validation: Add 0.05% Tetramethylsilane (TMS). The chemical shift of TMS is temperature-independent. If the TMS peak drifts during the experiment, the temperature calibration of the NMR probe is flawed, and the run must be discarded.

  • Step 3: Temperature Gradient: Acquire ¹H-NMR spectra at 10 K intervals from 298 K to 328 K.

  • Step 4: Data Plotting (Δδ/ΔT): Plot the chemical shift of the –OH proton against temperature.

    • Mechanistic Insight: Increasing thermal energy (kT) disrupts weak non-covalent interactions. Intermolecular O-H···O bonds are highly sensitive to heat, resulting in a large upfield shift (negative Δδ/ΔT slope) as the bonds break and the proton becomes more shielded. A near-zero slope confirms the presence of a sterically locked, temperature-resistant intramolecular O-H···Cl bond.

Analytical Workflow Visualization

The following logic tree dictates the experimental decision-making process for analyzing halogenated carbinols.

H_Bond_Workflow N1 1-(Trichloromethyl)cyclohexan-1-ol Sample Preparation N2 Concentration-Dependent FTIR Spectroscopy N1->N2 N3 Variable-Temperature 1H-NMR Spectroscopy N1->N3 N4 Observe ν(O-H) Shift (3600 - 3200 cm⁻¹) N2->N4 N5 Track Hydroxyl Proton Chemical Shift (δ) N3->N5 N6 Intramolecular O-H···Cl (Concentration Independent) N4->N6 No Shift N7 Intermolecular O-H···O (Concentration Dependent) N4->N7 Red Shift N5->N6 Minimal Δδ/ΔT N5->N7 Large Δδ/ΔT

Figure 1: Analytical workflow for differentiating hydrogen bonding modes in halogenated carbinols.

Implications for Drug Development and Synthesis

Understanding the suppressed intermolecular hydrogen bonding in 1-(Trichloromethyl)cyclohexan-1-ol is critical for downstream applications. In organic synthesis, this carbinol is a key intermediate in Jocic-Reeve and Corey-Link reactions, where it is converted into gem-dichloroepoxides[2]. The lack of intermolecular hydrogen bonding increases its solubility in non-polar organic solvents and prevents unwanted aggregation during base-catalyzed epoxide formation. For drug development professionals, the lipophilicity and membrane permeability of trichloromethyl-containing drugs (e.g., chloral hydrate derivatives) are directly enhanced by this intramolecular "locking" of the polar hydroxyl group, preventing it from interacting with aqueous solvation shells.

References

  • National Center for Biotechnology Information (PubChem). "1-(Trichloromethyl)cyclohexan-1-ol | C7H11Cl3O | CID 77046". PubChem Compound Summary. Available at:[Link]

  • Journal of the American Chemical Society (JACS). "Identification of Alkoxy Radicals as Hydrogen Atom Transfer Agents in Ce-Catalyzed C–H Functionalization". ACS Publications. Available at:[Link]

  • ResearchGate / Journal of the Chemical Society. "Studies on the rearrangement of (trichloromethyl)carbinols to α-chloroacetic acids". ResearchGate. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-(Trichloromethyl)cyclohexan-1-ol from cyclohexanone and chloroform

High-Yield Synthesis of 1-(Trichloromethyl)cyclohexan-1-ol: Mechanistic Insights and Optimization Protocols Executive Overview The synthesis of 1-(Trichloromethyl)cyclohexan-1-ol[1] via the nucleophilic addition of chlor...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Yield Synthesis of 1-(Trichloromethyl)cyclohexan-1-ol: Mechanistic Insights and Optimization Protocols

Executive Overview

The synthesis of 1-(Trichloromethyl)cyclohexan-1-ol[1] via the nucleophilic addition of chloroform to cyclohexanone is a foundational transformation in organic synthesis. Often representing the first stage of the Jocic-Reeve, Corey-Link, or Bargellini reactions, this tertiary carbinol serves as a critical building block for the development of α -amino acids, biologically active piperazinones, and complex pharmaceutical intermediates[2].

While conceptually straightforward, the reaction is notoriously sensitive to thermodynamic fluctuations. As a Senior Application Scientist, it is imperative to understand that this is not merely a mixing of reagents, but a highly controlled capture of a transient, unstable intermediate at a solid-liquid phase boundary.

Mechanistic Causality & Reaction Dynamics

The synthesis relies on the generation of the trichloromethanide anion ( −CCl3​ ) through the deprotonation of chloroform by a strong base. Because water rapidly hydrolyzes both chloroform and the active anion, the reaction must be performed under heterogeneous conditions using finely pulverized solid Potassium Hydroxide (KOH)[3].

The Causality of Temperature Control: The −CCl3​ anion is highly unstable. If the internal reaction temperature exceeds 5 °C, the anion undergoes rapid α -elimination, ejecting a chloride ion to form dichlorocarbene ( :CCl2​ )[2]. This side reaction not only consumes the reagent but leads to intractable polymeric mixtures. Furthermore, elevated temperatures allow the newly formed alkoxide intermediate to undergo an intramolecular substitution, displacing a chloride to form a gem-dichloroepoxide (the Bargellini intermediate), which subsequently degrades into α -chloro acids or carbon monoxide[4]. Therefore, strict cryogenic control (0 °C) is the absolute determinant of yield.

Mechanism CHCl3 Chloroform (CHCl3) Anion Trichloromethanide (¯CCl3) CHCl3->Anion OH¯ (Fast) Base KOH (Base) Base->Anion Carbene Dichlorocarbene (:CCl2) + Cl¯ Anion->Carbene T > 5 °C (α-elimination) Alkoxide Alkoxide Intermediate Anion->Alkoxide Nucleophilic Attack (0 °C) Ketone Cyclohexanone Ketone->Alkoxide Product 1-(Trichloromethyl) cyclohexan-1-ol Alkoxide->Product H2O Quench (Protonation)

Mechanistic pathway of chloroform addition to cyclohexanone highlighting temperature divergence.

Quantitative Reaction Parameters

To ensure reproducibility, the thermodynamic and kinetic variables must be strictly controlled. Table 1 summarizes the optimal parameters and the mechanistic consequences of deviating from them.

Table 1: Thermodynamic and Kinetic Parameters Influencing Yield

ParameterTarget SpecificationMechanistic RationaleConsequence of Deviation
Temperature 0 °C to 5 °CStabilizes the −CCl3​ anion α -elimination to :CCl2​ ; epoxide formation
Base Morphology Finely pulverized solid KOHMaximizes solid-liquid interfacial areaSluggish kinetics; incomplete conversion
Chloroform 3.0 to 5.0 equivalentsActs as reactant and bulk diluentViscosity issues; localized thermal runaway
Agitation > 500 RPM (Mechanical)Ensures rapid heat dissipationHotspots leading to byproduct formation

Self-Validating Experimental Protocol

Scale: 100 mmol. This protocol is designed as a self-validating system; do not proceed to subsequent steps unless the internal Validation Checkpoints are met.

Reagents Required:

  • Cyclohexanone: 9.81 g (100 mmol, 1.0 eq)

  • Chloroform (Anhydrous): 35.8 g (300 mmol, 3.0 eq)

  • Potassium Hydroxide (85% pellets, freshly pulverized): 8.4 g (150 mmol, 1.5 eq)

Step 1: System Initialization & Phase Boundary Setup In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, internal thermocouple, and argon inlet, combine the cyclohexanone and chloroform. Submerge the flask in an ice-brine bath.

  • Validation Checkpoint: The thermocouple must read exactly 0 °C to 2 °C before proceeding. The solution must be completely miscible and visually clear.

Step 2: Controlled Deprotonation (Critical Phase) Begin vigorous mechanical stirring (> 500 RPM). Add the pulverized KOH in small 1-gram portions over a 60-minute period. Adjust the addition rate dynamically based on the thermocouple readings.

  • Validation Checkpoint: A slight exotherm (1–2 °C) should be observed after each addition. The mixture will transition from clear to a milky suspension as KCl and water are generated[3]. Abort/Cool condition: If the internal temperature exceeds 5 °C, halt the addition immediately to prevent runaway carbene formation.

Step 3: Maturation & Nucleophilic Capture Once addition is complete, maintain the reaction at 0 °C under vigorous stirring for 3 hours to allow the solid-liquid phase transfer to reach completion.

  • Validation Checkpoint: Perform TLC (Hexanes:EtOAc 8:2, KMnO4​ stain). The protocol is validated when the cyclohexanone spot ( Rf​≈0.5 ) is entirely consumed and replaced by the tertiary alcohol product ( Rf​≈0.3 ).

Step 4: Quench and Extraction Quench the reaction by slowly adding 50 mL of ice-cold distilled water to dissolve the inorganic salts and protonate the alkoxide. Transfer to a separatory funnel and extract the aqueous layer with Dichloromethane (DCM) ( 3×30 mL).

  • Validation Checkpoint: The biphasic system must separate cleanly without emulsion. The pH of the aqueous layer must be > 10, confirming that sufficient base was present to drive the reaction to completion without being entirely consumed by side reactions.

Step 5: Isolation and Purification Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na2​SO4​ . Filter and concentrate under reduced pressure (keep the water bath strictly < 30 °C to prevent thermal degradation of the product). Recrystallize the crude waxy solid from cold hexanes.

  • Validation Checkpoint: The final product must precipitate as a white crystalline solid.

Workflow Step1 1. Setup & Cooling Mix Cyclohexanone + CHCl3 at 0 °C Step2 2. Base Addition Add pulverized KOH (Maintain T < 5 °C) Step1->Step2 Step3 3. Nucleophilic Addition Stir vigorously for 3 hours at 0 °C Step2->Step3 Step4 4. Quench & Extraction Ice water quench, extract with DCM Step3->Step4 Step5 5. Isolation Dry, evaporate, and recrystallize Step4->Step5

Self-validating experimental workflow for synthesizing 1-(Trichloromethyl)cyclohexan-1-ol.

Analytical Characterization

Verification of the molecular structure requires confirming the presence of both the tertiary hydroxyl group and the intact trichloromethyl moiety. Table 2 outlines the expected quantitative analytical signals for pure 1-(Trichloromethyl)cyclohexan-1-ol.

Table 2: Quantitative Analytical Validation Data

Analytical MethodTarget Signal / ValueStructural Assignment
Melting Point 57 °C – 58 °CPure 1-(Trichloromethyl)cyclohexan-1-ol[3]
1 H NMR ( CDCl3​ ) δ 2.45 (s, 1H)Hydroxyl proton (-OH)
13 C NMR ( CDCl3​ ) δ 106.5 ppmTrichloromethyl carbon ( −CCl3​ )
13 C NMR ( CDCl3​ ) δ 77.2 ppmQuaternary carbinol carbon (C-OH)
IR Spectroscopy 3450 cm −1 (broad)O-H stretching vibration
IR Spectroscopy 780 cm −1 (strong)C-Cl stretching vibration

References

  • National Center for Biotechnology Information. "1-(Trichloromethyl)cyclohexan-1-ol | C7H11Cl3O | CID 77046 - PubChem." PubChem.
  • Snowden, T. S. "Recent applications of gem-dichloroepoxide intermediates in synthesis." Arkivoc (2012).
  • Reeve, W., et al. "Studies on the rearrangement of (trichloromethyl)carbinols to α-chloroacetic acids." Canadian Journal of Chemistry (1980).
  • "The 115 Years Old Multicomponent Bargellini Reaction: Perspectives and New Applications." Molecules (2021).

Sources

Method

Application Note: Synthesis of 1-Aminocyclohexanecarboxylic Acid via 1-(Trichloromethyl)cyclohexan-1-ol

Executive Summary The incorporation of sterically constrained, unnatural amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug design. 1-Aminocyclohexanecarboxylic acid (often abbreviated as A...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of sterically constrained, unnatural amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug design. 1-Aminocyclohexanecarboxylic acid (often abbreviated as Acc6 or Ac6c) is a highly valued alicyclic α-amino acid that imparts profound proteolytic stability and enforces specific 3₁₀/α-helical secondary structures[1].

This application note details the authoritative, step-by-step synthesis of Acc6 utilizing 1-(Trichloromethyl)cyclohexan-1-ol as the primary precursor. By leveraging the Corey-Link modification of the Jocic-Reeve reaction, chemists can bypass the toxicity and steric limitations of traditional Strecker syntheses, achieving high-yielding, scalable access to this critical building block[2],[3].

Mechanistic Rationale: The Corey-Link Pathway

The transformation of 1-(trichloromethyl)cyclohexan-1-ol into an unnatural amino acid relies on the predictable reactivity of trichloromethyl carbinols under basic conditions.

When treated with a strong base (such as aqueous NaOH or DBU), the carbinol undergoes deprotonation and subsequent intramolecular cyclization, expelling a chloride ion to form a highly reactive gem-dichloroepoxide intermediate[4]. Because this reaction proceeds in protic or mixed media, the epoxide is immediately subjected to regioselective nucleophilic attack by sodium azide (NaN₃). The ring-opening of the epoxide follows an Sₙ2 pathway[2]. Subsequent acyl substitution and hydrolysis yield 1-azidocyclohexanecarboxylic acid, which is then cleanly reduced to the final amino acid[3].

This pathway is chemically elegant because the trichloromethyl group serves a dual purpose: it acts as the leaving group machinery for epoxide formation and provides the carbon atom necessary for the carboxylic acid moiety.

Reaction Pathway Visualization

G SM 1-(Trichloromethyl)cyclohexan-1-ol (Starting Material) Base Base (NaOH or DBU) Deprotonation SM->Base Epoxide gem-Dichloroepoxide Intermediate Base->Epoxide -Cl⁻ Azide NaN3 (Sodium Azide) Nucleophilic Attack Epoxide->Azide AzidoAcid 1-Azidocyclohexanecarboxylic Acid (Intermediate) Azide->AzidoAcid Acyl Substitution Reduction H2, Pd/C Catalytic Reduction AzidoAcid->Reduction Product 1-Aminocyclohexanecarboxylic Acid (Acc6) Reduction->Product -N₂

Corey-Link synthesis of 1-aminocyclohexanecarboxylic acid from 1-(trichloromethyl)cyclohexan-1-ol.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each phase includes specific causality for the reagents chosen and analytical checkpoints to verify success before proceeding.

Phase 1: Azidation via gem-Dichloroepoxide

Objective: Convert 1-(trichloromethyl)cyclohexan-1-ol to 1-azidocyclohexanecarboxylic acid.

  • Preparation of the Biphasic System: Dissolve 10.0 mmol of 1-(trichloromethyl)cyclohexan-1-ol in 15 mL of 1,2-dimethoxyethane (DME).

    • Causality: DME is selected because it effectively solubilizes the bulky organic carbinol while remaining miscible with the aqueous base required for the next step, ensuring the gem-dichloroepoxide intermediate does not precipitate prematurely[4].

  • Azide Introduction: Add 30.0 mmol of Sodium Azide (NaN₃) to the solution. Stir at 0 °C.

  • Base Addition: Dropwise, add a solution of NaOH (40.0 mmol) in 15 mL of deionized water over 30 minutes.

    • Causality: Slow addition at 0 °C controls the exothermic formation of the gem-dichloroepoxide and prevents unwanted thermal degradation or hydrolysis of the epoxide before the azide can attack[3].

  • Reaction Maturation: Allow the reaction to warm to room temperature (25 °C) and stir for 12 hours.

  • Workup & Validation: Acidify the aqueous layer with 1M HCl to pH 2, then extract with ethyl acetate (3 x 20 mL). Dry the organic layer over MgSO₄ and concentrate in vacuo.

    • Self-Validation Checkpoint: Perform FT-IR spectroscopy on the crude oil. A strong, sharp absorption band at ~2110 cm⁻¹ confirms the presence of the aliphatic azide. If this peak is absent, the nucleophilic ring-opening failed.

Phase 2: Reduction to Acc6

Objective: Reduce the azido group to a primary amine to yield 1-aminocyclohexanecarboxylic acid.

  • Solvent Setup: Dissolve the crude 1-azidocyclohexanecarboxylic acid in 20 mL of Methanol (MeOH).

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (10 mol% relative to substrate).

    • Causality: Pd/C is chosen over phosphine-based Staudinger reductions to avoid triphenylphosphine oxide byproducts, which are notoriously difficult to separate from highly polar amino acids.

  • Hydrogenation: Purge the reaction flask with Nitrogen, then introduce Hydrogen gas (H₂) via a balloon (1 atm). Stir vigorously at room temperature for 6 hours.

  • Filtration & Isolation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite with hot methanol. Concentrate the filtrate to yield the crude amino acid.

    • Self-Validation Checkpoint: Spot the product on a silica TLC plate and stain with Ninhydrin. Heating the plate should reveal a distinct purple/blue spot , confirming the successful formation of the primary amine.

Quantitative Data & Optimization Matrix

The table below summarizes the optimized reaction parameters and expected yields for the two-step synthesis.

Reaction PhaseReagentsSolvent SystemTemp (°C)Expected Yield (%)Key Validation Metric
Epoxidation & Azidation NaN₃ (3 eq), NaOH (4 eq)DME / H₂O (1:1)0 → 2582 - 88%IR: ~2110 cm⁻¹ (N₃ stretch)
Reduction (Catalytic) H₂ (1 atm), 10% Pd/CMethanol2590 - 95%TLC: Ninhydrin positive
Reduction (Alternative) PPh₃, H₂OTHF / H₂O6075 - 80%Mass Spec: [M+H]⁺ = 144.1

Applications in Drug Development

The synthesis of 1-aminocyclohexanecarboxylic acid from 1-(trichloromethyl)cyclohexan-1-ol unlocks several advanced applications in pharmaceutical sciences:

  • Conformational Constraint in Peptides: Incorporating Acc6 into peptide sequences severely restricts the rotational freedom of the backbone (φ, ψ angles). Computational and crystallographic data establish that Acc6 strongly dictates conformations in the 3₁₀/α-helical regions, making it an invaluable tool for designing protease-resistant peptide antagonists[1].

  • Oncology and PET Imaging: Alicyclic α-amino acids exhibit selective affinity for tumor tissues due to upregulated amino acid transporters in cancer cells. Analogs of Acc6 have been extensively studied for their tumor-to-nontumor concentration ratios, proving highly effective as agents for positron emission tomography (PET) imaging[5].

References

  • organic-chemistry.
  • wikipedia.
  • arkat-usa.
  • acs.
  • nih.

Sources

Method

Application Note: Phase-Transfer Catalyzed Synthesis of 1-(Trichloromethyl)cyclohexan-1-ol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Strategic Context in Drug Development 1-(Trichloromethyl)cyclohexan-1-ol is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Strategic Context in Drug Development

1-(Trichloromethyl)cyclohexan-1-ol is a highly versatile trichloromethyl carbinol intermediate. In pharmaceutical development, it serves as a critical precursor for the synthesis of sterically hindered α -amino acids via the Corey-Link reaction, and for the assembly of complex morpholinones and piperazinones within the multicomponent Bargellini reaction framework.

Historically, generating the required trichloromethyl anion ( CCl3−​ ) demanded strictly anhydrous conditions and hazardous bases like potassium tert-butoxide. The advent of Phase-Transfer Catalysis (PTC) revolutionized this process, allowing the use of inexpensive, concentrated aqueous bases (e.g., 50% NaOH) and generating the carbanion efficiently in a biphasic system.

Mechanistic Causality: The "Why" Behind the Protocol

To achieve high yields and prevent catastrophic side reactions, one must understand the exact physical chemistry occurring in the reactor.

The Makosza Interfacial Mechanism vs. Starks Extraction: Unlike the classic Starks extraction mechanism [1] (where the catalyst physically carries the hydroxide ion into the organic phase), the deprotonation of chloroform in this protocol is governed by the Makosza interfacial mechanism [2].

  • Interfacial Deprotonation: The 50% NaOH aqueous phase acts as a strong desiccant. Deprotonation of chloroform ( CHCl3​ ) occurs strictly at the liquid-liquid phase boundary, forming the CCl3−​ anion.

  • Ion Pairing: The phase-transfer catalyst, typically Benzyltriethylammonium chloride (TEBAC), exchanges its chloride for the CCl3−​ anion, forming a lipophilic ion pair ( TEBA+CCl3−​ ) that detaches from the interface and enters the bulk organic phase.

  • Nucleophilic Attack: In the anhydrous organic phase, the CCl3−​ anion attacks the carbonyl carbon of cyclohexanone.

The Criticality of Temperature Control: The subsequent alkoxide intermediate is highly sensitive. At 0 °C , it is stably protonated to yield the target 1-(Trichloromethyl)cyclohexan-1-ol. However, if the temperature is allowed to rise above 5 °C, the alkoxide undergoes a rapid intramolecular SN​2 substitution, expelling a chloride ion to form a highly reactive dichloroepoxide [3]. This epoxide will rapidly degrade or react with external nucleophiles, decimating your yield and generating carbon monoxide and α -chloro acids.

Process Visualization

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_interface Liquid-Liquid Interface cluster_organic Organic Phase (Anhydrous) Base 50% NaOH PTC PTC (TEBAC) Ion Exchange Base->PTC OH⁻ transfer to boundary CCl3 Trichloromethyl Anion (CCl3⁻) PTC->CCl3 Interfacial Deprotonation CHCl3 Chloroform (CHCl3) CHCl3->PTC Interacts at boundary Alkoxide Alkoxide Intermediate CCl3->Alkoxide Nucleophilic Attack Ketone Cyclohexanone Ketone->Alkoxide Carbonyl Acceptor Product 1-(Trichloromethyl) cyclohexan-1-ol Alkoxide->Product Protonation (0°C) SideProduct Dichloroepoxide (Degradation) Alkoxide->SideProduct Intramolecular Cyclization (>5°C)

Fig 1: PTC mechanism for trichloromethylation of cyclohexanone, highlighting temperature dependence.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Physical and chemical feedback at each step will confirm whether the mechanistic requirements are being met.

Reagents Required:

  • Cyclohexanone: 10.0 g (102 mmol)

  • Chloroform (Anhydrous): 36.5 g (306 mmol, 3.0 eq) – Acts as both reagent and organic solvent.

  • Benzyltriethylammonium chloride (TEBAC): 1.16 g (5.1 mmol, 5 mol%)

  • Sodium Hydroxide (50% w/w aqueous solution): 24.5 g (306 mmol, 3.0 eq)

Step-by-Step Methodology:

  • Reactor Setup & Interfacial Priming: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, an internal thermocouple, and an addition funnel. Add the cyclohexanone, chloroform, and TEBAC.

    • Self-Validation Check: Initiate stirring. The TEBAC will partially suspend. If the stirring speed is below 1000 rpm, the required interfacial surface area for the Makosza mechanism will not be achieved. Ensure a deep vortex is formed.

  • Thermal Equilibration: Submerge the reactor in an ice-salt bath. Allow the internal temperature to reach exactly 0 °C.

  • Base Addition (The Critical Phase): Begin adding the 50% NaOH solution dropwise via the addition funnel.

    • Self-Validation Check: Upon the addition of the first 2.0 mL, a micro-exotherm ( ΔT≈+1.5 °C ) and a slight yellowing of the organic phase must be observed. This validates the active generation of the TEBA+CCl3−​ ion pair.

    • Causality Rule: Adjust the addition rate so the internal temperature never exceeds 5 °C . If the temperature spikes, immediately halt addition. Failure to do so will visibly darken the solution (brown/red), validating the catastrophic formation of the dichloroepoxide side product.

  • Maturation: Once addition is complete, maintain stirring at 0 °C for 2 hours.

  • In-Process Control (IPC): Halt stirring to allow phase separation. Sample the lower organic layer for TLC (Eluent: 8:2 Hexanes/Ethyl Acetate).

    • Self-Validation Check: Stain with KMnO4​ . The starting cyclohexanone ( Rf​≈0.6 ) should be completely absent, replaced by a strongly staining, highly polar carbinol spot ( Rf​≈0.3 ).

  • Quenching & Workup: Quench the reaction by pouring it into 100 mL of ice water. Transfer to a separatory funnel. Drain the lower organic phase. Extract the aqueous phase once with 20 mL of cold dichloromethane (DCM). Combine the organic layers, wash with 30 mL of brine, and dry over anhydrous MgSO4​ .

  • Isolation: Filter the drying agent and concentrate the solvent in vacuo keeping the water bath below 30 °C (to prevent thermal reversion). The product will solidify into a waxy white solid upon standing. Recrystallize from cold hexanes if ultra-high purity is required.

Quantitative Process Data

The following table summarizes the causal relationship between process parameters, yield, and impurity profiles, synthesized from process optimization studies [3, 4].

Parameter ProfileTemperature (°C)PTC Type (5 mol%)Base ConcentrationCarbinol Yield (%)Primary Mechanistic Failure / Side Product
Optimal Baseline 0 - 5 TEBAC 50% NaOH 82 - 85% None (Target Achieved)
Thermal Excursion20 - 25TEBAC50% NaOH< 35%Dichloroepoxide & α -chloro acids
Hydration Failure0 - 5TEBAC10% NaOH< 10%Unreacted starting materials (Water inhibits interface)
Catalyst Omission0 - 5None50% NaOH< 5%Unreacted starting materials (No phase transfer)
Alternative PTC0 - 5TBAB50% KOH78 - 82%Trace reversion to starting materials

Troubleshooting & Safety

  • Safety Warning (Chloroform & Base): Chloroform is a suspected carcinogen and central nervous system depressant. 50% NaOH is highly corrosive. The reaction generates carbon monoxide if allowed to overheat. Perform all operations in a high-flow fume hood.

  • Troubleshooting Emulsions: If a stubborn emulsion forms during the aqueous quench (Step 6), it is likely due to the surfactant nature of the PTC. Do not add more water. Instead, filter the entire biphasic mixture through a pad of Celite to break the emulsion, or add a small volume of saturated brine to increase the ionic strength of the aqueous phase.

References

  • Starks, C. M. "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". Journal of the American Chemical Society 1971, 93(1), 195–199. URL:[Link]

  • Makosza, M. "Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions". Catalysts 2020, 10(12), 1436. URL:[Link]

  • Serafini, M.; Murgia, I.; Giustiniano, M.; Pirali, T.; Tron, G. C. "The 115 Years Old Multicomponent Bargellini Reaction: Perspectives and New Applications". Molecules 2021, 26(3), 558. URL:[Link]

  • Vitnik, V. D.; et al. "One-Step Conversion of Ketones to Conjugated Acids Using Bromoform". Synthetic Communications 2009, 39(8), 1457-1471. URL:[Link]

Application

Application Note: Scale-Up Synthesis and Process Optimization of 1-(Trichloromethyl)cyclohexan-1-ol

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Document Type: Technical Protocol & Process Rationale Introduction and Chemical Significance 1-(Trichloromethyl)cyclohexan-1-ol (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Document Type: Technical Protocol & Process Rationale

Introduction and Chemical Significance

1-(Trichloromethyl)cyclohexan-1-ol (CAS: 3508-84-7) is a sterically hindered, highly functionalized tertiary alcohol utilized as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs) and specialty materials[1]. With a molecular weight of 217.5 g/mol , this compound presents unique structural properties due to the bulky, electron-withdrawing trichloromethyl group adjacent to the hydroxyl-bearing stereocenter[1].

While commercially available for early discovery research[2], transitioning this compound from milligram-scale discovery to multi-gram or kilogram process scale requires rigorous control over reaction kinetics, thermodynamics, and intermediate stability. This application note details a validated, self-consistent scale-up protocol based on the nucleophilic addition of a trichloromethyl carbanion to cyclohexanone.

Mechanistic Rationale and Process Causality

The synthesis relies on the generation of the trichloromethyl anion ( CCl3−​ ) via the deprotonation of chloroform by a strong base (typically powdered potassium hydroxide).

The Causality of Temperature Control: The critical process parameter (CPP) in this synthesis is temperature. The CCl3−​ intermediate is highly reactive and thermally unstable. If the internal reaction temperature exceeds 5°C, the anion undergoes rapid α -elimination to form dichlorocarbene ( :CCl2​ ) and a chloride ion. Dichlorocarbene will subsequently undergo undesired side reactions, severely depressing the yield of the target alcohol and complicating downstream purification. Therefore, the protocol mandates strict cryogenic control during base addition to ensure the nucleophilic attack on the carbonyl carbon outpaces carbene formation.

Mechanism Base Strong Base (KOH) CHCl3 Chloroform (CHCl3) Base->CHCl3 Deprotonation (-H2O) Anion Trichloromethyl Anion (CCl3-) CHCl3->Anion Ketone Cyclohexanone Anion->Ketone Nucleophilic Attack (T < 5°C) SideProduct Dichlorocarbene (:CCl2) + Cl- Anion->SideProduct α-Elimination (T > 5°C) Alkoxide Alkoxide Intermediate Ketone->Alkoxide Product 1-(Trichloromethyl) cyclohexan-1-ol Alkoxide->Product Aqueous Quench (Protonation)

Figure 1: Mechanistic pathway and temperature-dependent bifurcation in the synthesis of 1-(Trichloromethyl)cyclohexan-1-ol.

Quantitative Data and Process Parameters

To ensure reproducibility, all stoichiometric ratios and safety classifications must be verified before initiating the scale-up[3]. The use of excess chloroform serves a dual purpose: it acts as both the reagent and a co-solvent, driving the equilibrium toward anion formation while maintaining reaction mass fluidity.

Table 1: Reagent Stoichiometry and Material Properties
Reagent / MaterialMW ( g/mol )EquivalentsAmount (1-Molar Scale)Role in Process
Cyclohexanone 98.151.0 eq98.15 g (1.0 mol)Electrophile
Chloroform 119.382.5 eq298.45 g (2.5 mol)Pro-nucleophile / Co-solvent
Potassium Hydroxide 56.111.5 eq84.16 g (1.5 mol)Base (Powdered)
Tetrahydrofuran (THF) 72.11N/A500 mLPrimary Solvent
Table 2: Critical Process Parameters (CPPs)
ParameterTarget RangeConsequence of Deviation
Addition Temperature -5°C to 2°C> 5°C leads to carbene formation; < -10°C halts reaction kinetics.
Agitation Rate 300 - 400 RPMPoor mixing causes localized thermal spikes during KOH addition.
Quench pH 6.5 - 7.5Residual base causes product degradation during concentration.

Experimental Protocol: 1-Molar Scale Synthesis

Note: This procedure must be conducted in a professional laboratory setting equipped with a fume hood, overhead stirring, and appropriate PPE. Chloroform is a suspected carcinogen, and reactions involving strong bases are highly exothermic.

Phase 1: Reactor Preparation and Initiation

  • Equip a 2.0 L jacketed glass reactor with a mechanical overhead stirrer, an internal temperature probe (PT100), and an addition funnel.

  • Purge the reactor with dry Nitrogen ( N2​ ) for 15 minutes to displace atmospheric moisture.

  • Charge the reactor with Cyclohexanone (98.15 g, 1.0 mol), Chloroform (298.45 g, 2.5 mol), and anhydrous THF (500 mL).

  • Initiate overhead stirring at 350 RPM and set the jacket chiller to cool the internal mixture to exactly -5°C.

Phase 2: Controlled Nucleophilic Addition 5. Weigh out Potassium Hydroxide (84.16 g, 1.5 mol). Crucial Step: The KOH must be freshly powdered using a mortar and pestle under an inert atmosphere to maximize surface area for the heterogeneous reaction. 6. Begin adding the powdered KOH to the reactor in 5-gram portions over a period of 90 to 120 minutes. 7. Causality Check: Monitor the internal temperature probe continuously. The addition of KOH will cause immediate exothermic spikes. Do not add the next portion until the internal temperature returns to 0°C. 8. Once addition is complete, maintain the reactor jacket at 0°C and allow the suspension to stir for an additional 4 hours.

Phase 3: Quenching and Downstream Processing 9. Quench the reaction by slowly adding 300 mL of ice-cold distilled water to the reactor while maintaining stirring. The mixture will separate into two phases. 10. Adjust the pH of the aqueous phase to ~7.0 using 1M HCl to neutralize residual KOH and fully protonate the alkoxide intermediate. 11. Transfer the biphasic mixture to a separatory funnel. Isolate the lower organic layer. 12. Extract the remaining aqueous layer with Ethyl Acetate ( 2×200 mL). 13. Combine all organic phases and wash sequentially with saturated aqueous sodium bicarbonate (200 mL) and brine (200 mL). 14. Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure (rotary evaporation at 30°C) to yield the crude product.

Phase 4: Purification 15. The crude 1-(Trichloromethyl)cyclohexan-1-ol typically presents as a waxy solid or heavy oil. Purify via recrystallization from hot hexanes to yield pure white crystals. (Expected yield: 70-78%).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1-(Trichloromethyl)cyclohexan-1-ol Synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals optimizing the synthesis of 1-(Trichloromethyl)cyclohexan-1-ol.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals optimizing the synthesis of 1-(Trichloromethyl)cyclohexan-1-ol. The generation of the trichloromethyl anion via the deprotonation of chloroform with strong bases is a foundational step in synthesizing trichloromethyl carbinols[1]. However, this nucleophilic addition is highly sensitive to reaction conditions, and researchers frequently encounter yield-limiting side reactions.

This guide synthesizes field-proven methodologies, mechanistic causality, and optimized protocols to help you achieve >80% percentage yields.

Part 1: Mechanistic Overview & Reaction Dynamics

The synthesis relies on the generation of a highly reactive trichloromethyl carbanion ( −CCl3​ ). The fundamental challenge lies in the kinetic competition between the desired nucleophilic attack on cyclohexanone and two parasitic pathways:

  • α -elimination: The −CCl3​ anion can spontaneously lose a chloride ion to form dichlorocarbene ( :CCl2​ ), which rapidly hydrolyzes into formate and carbon monoxide.

  • Aldol Condensation: The strong base (KOH/NaOH) can catalyze the self-condensation of cyclohexanone, forming high-boiling impurities.

ReactionPathway Reagents Chloroform (CHCl3) + KOH Base Anion Trichloromethyl Anion (-CCl3) Reagents->Anion Deprotonation (-H2O) Product 1-(Trichloromethyl)cyclohexan-1-ol (Desired Product) Anion->Product Nucleophilic Addition (PTC, -5°C) Carbene Dichlorocarbene (:CCl2) -> Formate + Cl- Anion->Carbene α-elimination (High Temp) Ketone Cyclohexanone Ketone->Product Aldol Aldol Condensation (Byproduct) Ketone->Aldol Base Catalysis (Poor Agitation)

Mechanistic pathway of 1-(Trichloromethyl)cyclohexan-1-ol synthesis and competing side reactions.

Part 2: Troubleshooting Guide & FAQs

Q1: Why is my percentage yield consistently below 40% despite using a large excess of chloroform? Cause: You are likely losing your reagent to chloroform hydrolysis and α -elimination. The use of aqueous hydroxide bases can severely compromise yields due to competing hydrolysis pathways if the reaction interface is not optimized [2]. Furthermore, if the reaction temperature exceeds 0 °C, the half-life of the −CCl3​ anion drops drastically. Solution: Transition from an aqueous biphasic system to a solid-liquid Phase Transfer Catalysis (PTC) system. Use finely powdered anhydrous KOH and maintain the internal temperature strictly between -5 °C and 0 °C.

Q2: I am observing a significant amount of a viscous, high-boiling byproduct. What is it and how do I prevent it? Cause: This is 2-cyclohexylidenecyclohexan-1-one, the product of the base-catalyzed aldol condensation of cyclohexanone. It occurs when the local concentration of base is high, but the generation of the trichloromethyl anion is too slow to consume the ketone. Solution: Ensure vigorous mechanical stirring (>500 rpm) to maximize the interfacial surface area between the solid KOH and the organic phase. Add a phase transfer catalyst like TEBAC (Triethylbenzylammonium chloride) to accelerate the generation of the trichloromethyl anion, allowing the desired addition reaction to outcompete the background aldol condensation.

Q3: My GC-MS shows good conversion, but my product degrades during vacuum distillation. How should I purify it? Cause: Under strongly basic conditions, trichloromethyl tertiary alcohols are formed, but they are highly susceptible to retro-addition (haloform-type cleavage) if thermal controls are ignored [3]. Heating the product—especially if trace amounts of base remain from the workup—will cause it to decompose back into cyclohexanone and chloroform. Solution: Do not purify via distillation. Instead, ensure strict neutralization of the crude mixture during workup (pH 7). Purify the crude product by recrystallization from cold petroleum ether or hexanes.

Part 3: Optimized Experimental Protocol

This self-validating protocol utilizes solid-liquid Phase Transfer Catalysis (PTC) to maximize the generation and immediate trapping of the trichloromethyl anion, minimizing aqueous hydrolysis.

Reagents Required:

  • Cyclohexanone: 49.0 g (0.50 mol)

  • Chloroform (Anhydrous): 119.5 g (1.00 mol)

  • Potassium Hydroxide (Anhydrous, finely powdered): 42.0 g (0.75 mol)

  • TEBAC (Triethylbenzylammonium chloride): 2.27 g (0.01 mol, 2 mol%)

Step-by-Step Methodology:

  • System Setup: Equip a 500 mL three-necked round-bottom flask with a heavy-duty mechanical stirrer, an internal thermometer, and a powder addition funnel. Note: Magnetic stirring is insufficient due to the dense solid KOH and salt formation.

  • Reagent Loading: Add cyclohexanone, chloroform, and TEBAC to the flask. Submerge the reactor in an ice-salt (NaCl) bath.

  • Thermal Equilibration: Initiate mechanical stirring (500-600 rpm) and cool the homogeneous organic mixture until the internal thermometer reads exactly -5 °C.

  • Controlled Base Addition (Critical Step): Begin adding the finely powdered KOH in 2-gram portions every 3-5 minutes. Monitor the internal temperature continuously. Do not allow the temperature to exceed 0 °C. Causality: Exceeding 0 °C triggers the exothermic α -elimination of the anion, causing a runaway reaction that destroys the yield.

  • Maturation: Once all KOH is added, maintain stirring at -5 °C to 0 °C for an additional 3 hours to ensure complete conversion.

  • Quenching & Neutralization: Carefully add 100 mL of ice-cold distilled water to the reactor to dissolve the potassium chloride byproduct and unreacted KOH. Immediately transfer the biphasic mixture to a separatory funnel and neutralize the aqueous layer to pH 7 using cold 5% HCl. Causality: Neutralization is mandatory to prevent base-catalyzed retro-addition during solvent evaporation.

  • Extraction: Separate the lower organic layer. Extract the upper aqueous layer with dichloromethane (2 x 50 mL). Combine all organic fractions, wash with 50 mL of brine, and dry over anhydrous Na2​SO4​ .

  • Purification: Filter the drying agent and evaporate the solvents under reduced pressure using a rotary evaporator. Keep the water bath strictly below 30 °C. Dissolve the resulting crude solid in a minimum amount of warm petroleum ether (40 °C), then cool to -20 °C to induce crystallization. Filter and dry the pure white crystals.

Part 4: Comparative Data Presentation

The following table summarizes the quantitative improvements achieved by shifting from standard historical conditions to the optimized PTC methodology described above.

ParameterStandard ConditionsOptimized Conditions (PTC)Mechanistic Rationale
Base State Aqueous KOH (50% w/w)Finely powdered solid KOHSolid base minimizes the hydrolytic destruction of chloroform.
Catalyst NoneTEBAC (2 mol%)Enhances interfacial anion generation directly in the organic phase.
Temperature Room Temperature-5 °C to 0 °CPrevents α -elimination to dichlorocarbene and suppresses aldol byproducts.
Purification Vacuum DistillationRecrystallization (Pet. Ether)Avoids thermal retro-addition (haloform cleavage) of the tertiary alcohol.
Typical Yield 35% - 45%82% - 88% Synergistic effect of PTC kinetics and strict thermal control.

References

  • Product Class 7: Ortho Acid Derivatives - Thieme E-Books Thieme Connect[Link]

  • Recent applications of gem-dichloroepoxide intermediates in synthesis ARKIVOC[Link]

  • ChemInform Abstract: One-Pot Synthesis of Trichloromethyl Carbinols from Primary Alcohols ResearchGate[Link]

Optimization

Technical Support Center: Troubleshooting 1-(Trichloromethyl)cyclohexan-1-ol Extraction

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the synthesis and purification of 1-(Trichloromethyl)cyclohexan-1-ol[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the synthesis and purification of 1-(Trichloromethyl)cyclohexan-1-ol[1]. This compound is typically synthesized via the base-catalyzed nucleophilic addition of chloroform to cyclohexanone. While mechanistically straightforward, the liquid-liquid extraction phase is notoriously prone to low purity due to competing side reactions and challenging phase separations.

Below, we break down the causality of these issues and provide field-proven, self-validating protocols to ensure high-purity isolation.

Mechanistic Pathway & Impurity Mapping

Understanding the causality of impurity formation is the first step in troubleshooting. The reaction relies on the generation of a highly reactive trichloromethyl carbanion. However, the strong basic conditions (KOH/NaOH) can simultaneously trigger parallel degradation and condensation pathways.

G Cyclohexanone Cyclohexanone + CHCl3 + KOH Intermediate Trichloromethyl Carbanion Attack Cyclohexanone->Intermediate Base Catalysis Side2 Aldol Condensation Dimers Cyclohexanone->Side2 Base (Self-Condensation) Product 1-(Trichloromethyl) cyclohexan-1-ol (Target Product) Intermediate->Product T < 5°C Side1 1-Hydroxycyclohexane- carboxylic acid Intermediate->Side1 Excess Base / Heat

Mechanistic pathways of 1-(Trichloromethyl)cyclohexan-1-ol synthesis and common side reactions.

Troubleshooting FAQs

Q1: My extracted product is heavily contaminated with unreacted cyclohexanone. How do I remove it without resorting to column chromatography? A: Cyclohexanone contamination occurs when the chloroform/base stoichiometry is insufficient or if the reaction stalls. Because cyclohexanone and the target carbinol have overlapping solubilities in many organic solvents, standard liquid-liquid extraction fails. Causality & Solution: Utilize a saturated sodium bisulfite (NaHSO₃) wash. Ketones react with bisulfite to form a highly water-soluble α -hydroxy sulfonate adduct. The sterically hindered 1-(Trichloromethyl)cyclohexan-1-ol does not react. Washing the organic layer with NaHSO₃ selectively pulls the unreacted ketone into the aqueous phase.

Q2: NMR analysis shows the presence of carboxylic acid impurities. Where are these coming from, and how do I extract them out? A: The primary acidic impurity is 1-hydroxycyclohexanecarboxylic acid[2]. This forms because the trichloromethyl group (-CCl₃) is highly susceptible to basic hydrolysis, especially if the reaction temperature exceeds 5°C or if there is a large excess of aqueous KOH. Causality & Solution: To remove this during extraction, wash the organic phase with a mild base like saturated sodium bicarbonate (NaHCO₃). This deprotonates the carboxylic acid, converting it into a water-soluble sodium salt that easily partitions into the aqueous waste.

Q3: I am experiencing severe emulsions during the aqueous workup. How can I force phase separation? A: Emulsions in this specific workflow are typically caused by the formation of soapy potassium salts of the aforementioned carboxylic acid byproducts, combined with the high density of unreacted chloroform. Causality & Solution: Add saturated brine (NaCl) to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of organic compounds in the water layer (the "salting-out" effect) and disrupting the emulsion. If a fine basic precipitate is stabilizing the emulsion, filtering the entire biphasic mixture through a pad of Celite before separation will resolve it.

Q4: Are there other side products I should be aware of? A: Yes. Under strongly basic conditions, cyclohexanone can undergo self-aldol condensation to form dimers such as 2-cyclohexylidenecyclohexan-1-one[3]. These dimers are highly lipophilic and will co-extract with your product. Preventing their formation requires keeping the reaction strictly chilled and ensuring rapid stirring to prevent localized high concentrations of base.

Quantitative Impurity Data

To effectively design your extraction, you must understand the physicochemical properties of the reaction matrix.

CompoundRoleMW ( g/mol )Boiling Point (°C)Aqueous SolubilityOptimal Removal Strategy
1-(Trichloromethyl)cyclohexan-1-ol Target Product217.5~120-125 (dec)InsolubleRetain in Organic Phase
Chloroform Reagent / Solvent119.461.2LowEvaporation in vacuo
Cyclohexanone Starting Material98.1155.6ModerateSaturated NaHSO₃ wash
1-Hydroxycyclohexanecarboxylic acid Hydrolysis Byproduct144.2>250Moderate (High at pH > 7)Saturated NaHCO₃ wash
Aldol Dimers Condensation Byproduct~178.3>270InsolubleRecrystallization

Self-Validating Extraction & Purification Protocol

This protocol is engineered to systematically eliminate the specific impurities discussed above. Every step includes a validation checkpoint to ensure the integrity of the extraction.

Step 1: Primary Quench and Extraction

  • Quench the cold reaction mixture (< 5°C) by slowly adding ice-cold distilled water to halt the generation of the trichloromethyl carbanion.

  • Transfer to a separatory funnel and extract with Methyl tert-butyl ether (MTBE). Causality: MTBE is preferred over diethyl ether due to a lower propensity for peroxide formation and superior phase separation from water.

  • Separate the layers. Extract the aqueous layer two more times with MTBE. Combine the organic layers.

Step 2: Acidic Impurity Removal (Base Wash)

  • Wash the combined MTBE layer with an equal volume of saturated aqueous NaHCO₃.

  • Vent the separatory funnel frequently, as CO₂ gas will evolve if acidic impurities (like 1-hydroxycyclohexanecarboxylic acid) are present.

  • Validation Checkpoint: Test the pH of the separated aqueous wash. It must remain basic (pH > 8). If the pH is neutral or acidic, it indicates the buffer was exhausted by a high concentration of carboxylic acids. Repeat the NaHCO₃ wash until the aqueous effluent tests basic.

Step 3: Unreacted Ketone Removal (Bisulfite Wash)

  • Wash the organic layer with an equal volume of freshly prepared saturated NaHSO₃ solution.

  • Shake vigorously for 3-5 minutes to ensure complete sulfonate adduct formation.

  • Validation Checkpoint: Spot the organic layer on a Thin Layer Chromatography (TLC) plate and stain with 2,4-Dinitrophenylhydrazine (2,4-DNPH). A lack of yellow/orange spots confirms the complete removal of unreacted cyclohexanone.

Step 4: Emulsion Resolution and Drying

  • Wash the organic layer with saturated brine (NaCl) to remove residual water and break any micro-emulsions.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Validation Checkpoint: The organic solution should transition from cloudy to perfectly clear. The Na₂SO₄ should be free-flowing, not clumped.

Step 5: Concentration and Recrystallization

  • Evaporate the MTBE and residual chloroform under reduced pressure to yield the crude solid.

  • Recrystallize the crude product from hot hexanes. Causality: The lipophilic aldol dimers remain highly soluble in cold hexanes, whereas the target 1-(Trichloromethyl)cyclohexan-1-ol will crystallize out, ensuring final high purity.

References

  • [1] Title: 1-(Trichloromethyl)cyclohexan-1-ol | C7H11Cl3O | CID 77046 - PubChem | Source: National Center for Biotechnology Information (nih.gov) | URL: [Link]

  • [2] Title: Reaction of cyclohexanone with bromoform under different conditions | Source: ResearchGate | URL: [Link]

  • [3] Title: Kinetic of Alkali Catalyzed Self-Condensation of Cyclohexanone | Source: ACS Publications | URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 1-(Trichloromethyl)cyclohexan-1-ol Synthesis

Document ID: TSC-ORG-77046 Target Audience: Process Chemists, API Development Scientists, and Synthetic Researchers Welcome to the Technical Support Center for the synthesis of [1]. This guide addresses the critical ther...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: TSC-ORG-77046 Target Audience: Process Chemists, API Development Scientists, and Synthetic Researchers

Welcome to the Technical Support Center for the synthesis of [1]. This guide addresses the critical thermal parameters required when scaling up the nucleophilic addition of chloroform to cyclohexanone. Because the trichloromethyl anion is a highly thermolabile intermediate[2], mastering temperature control is the single most important factor in preventing runaway side reactions and achieving high yields[3].

Mechanistic Pathway & Temperature Dependency

To troubleshoot this synthesis, you must first understand the competing mechanistic pathways. The deprotonation of chloroform by a strong base (like KOH) generates the trichloromethyl anion ( −CCl3​ ). At optimal temperatures, this anion acts as a nucleophile. However, if the thermal energy exceeds the activation barrier for α -elimination, the anion rapidly decomposes into dichlorocarbene ( :CCl2​ ) and a chloride ion[4].

Mechanism CHCl3 Chloroform (CHCl₃) + KOH Anion Trichloromethyl Anion (⁻CCl₃) CHCl3->Anion Deprotonation (Exothermic) Alkoxide Alkoxide Intermediate Anion->Alkoxide T = 0-5°C Carbene Dichlorocarbene (:CCl₂) + Cl⁻ Anion->Carbene T > 5°C (α-elimination) Ketone Cyclohexanone Ketone->Alkoxide Nucleophilic Attack Product 1-(Trichloromethyl)cyclohexan-1-ol (Target Product) Alkoxide->Product Protonation (H₂O) SideProducts Side Products (Tars, Chlorides) Carbene->SideProducts

Reaction coordinate showing temperature-dependent bifurcation between addition and α-elimination.

Quantitative Data: Thermal Impact on Reaction Kinetics

The table below summarizes the causality between internal reactor temperature ( Tint​ ), intermediate stability, and final product distribution.

Reaction Temperature ( Tint​ )Base Dosing Rate −CCl3​ Half-LifeTarget Yield (%)Dichlorocarbene Byproducts (%)
-15 °C to -10 °CFast> 2 hours45% (Stalled kinetics)< 2%
0 °C to 5 °C Controlled ~ 30 mins 88 - 92% 3 - 5%
15 °C to 20 °CControlled< 2 mins40%45%
> 25 °C (Runaway)Dump additionMilliseconds< 10%> 80% (Polymeric Tars)

Troubleshooting & FAQs

Q1: Why is strict temperature control (0–5 °C) required during the addition of potassium hydroxide? A1: The generation of the trichloromethyl anion via the deprotonation of chloroform is highly exothermic. While −CCl3​ is an effective nucleophile for ketone addition[3], it is thermally unstable. At temperatures above 5 °C, it undergoes rapid α -elimination to form dichlorocarbene ( :CCl2​ ) and a chloride ion[4]. This not only depletes your reagent but also initiates a cascade of carbene insertion side-reactions, severely depressing the yield.

Q2: My reaction mixture became excessively viscous and stalled at -10 °C. How do I resolve this? A2: This is a mass transfer limitation. At sub-zero temperatures, the solubility of the strong base (e.g., KOH) in the organic phase drops to near zero, and the viscosity of cyclohexanone increases. The base cannot effectively interact with the chloroform. To resolve this without raising the temperature to dangerous levels, introduce a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) or a polar aprotic co-solvent like THF, and maintain the temperature closer to the optimal 0 °C mark.

Q3: How do I manage the reaction exotherm upon scale-up (>100 g)? A3: As reactor volume increases, the surface-area-to-volume ratio decreases, drastically reducing cooling efficiency. A "dump addition" of base will cause an uncontrollable thermal spike. You must implement a controlled, portion-wise dosing strategy. Crucially, base your dosing rate strictly on the internal temperature ( Tint​ ), not the jacket temperature. If Tint​ approaches 4 °C, pause the addition until the system cools back to 0 °C.

Q4: I am observing significant amounts of 1-chlorocyclohexanecarboxylic acid derivatives in my GC/MS. What happened? A4: This is a classic symptom of thermal overshoot combined with excess base, triggering a Corey-Link-type rearrangement. If the 1-(trichloromethyl)cyclohexan-1-ol alkoxide intermediate is subjected to elevated temperatures, the oxygen anion can intramolecularly attack the trichloromethyl group. This forms a transient dichloroepoxide that rapidly rearranges into an α -chloro acid chloride, which is then hydrolyzed to the corresponding acid. Strict adherence to the 0–5 °C threshold prevents this degradation pathway.

Standard Operating Procedure (SOP): Optimized Synthesis

This protocol is designed as a self-validating system . Each phase contains In-Process Controls (IPCs) that confirm the chemical reality of the reactor before you proceed to the next step.

Phase 1: System Preparation & Dehydration
  • Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, internal thermocouple ( Tint​ ), nitrogen inlet, and a powder addition funnel.

  • Reagent Charging: Charge cyclohexanone (1.0 eq) and anhydrous chloroform (1.5 eq) into the reactor under a steady N2​ sweep.

  • Moisture Validation (IPC): Sample the mixture for Karl Fischer titration. Causality: Water acts as a proton source, prematurely quenching the −CCl3​ anion back to chloroform. Proceed to Phase 2 only if H2​O<0.05% .

Phase 2: Cryogenic Thermal Buffering
  • Cooling: Circulate chilled fluid (-10 °C) through the reactor jacket until Tint​ stabilizes exactly at 0 °C. Causality: The subsequent deprotonation is highly exothermic; thermal buffering prevents localized hot spots that would trigger carbene formation.

Phase 3: Controlled Base Dosing (The Critical Step)
  • Base Addition: Begin portion-wise addition of finely pulverized anhydrous KOH (1.2 eq) over 90 minutes.

  • Thermal Validation (IPC): Modulate the addition rate to strictly maintain Tint​ between 0 °C and 5 °C. Causality: Exceeding 5 °C provides the activation energy for α -elimination[4]. If Tint​ hits 4.5 °C, suspend addition immediately.

  • Visual Validation (IPC): Monitor the reaction matrix continuously. Self-Validation: A pale yellow suspension indicates successful alkoxide formation. A rapid shift to dark brown or black indicates thermal runaway and carbene polymerization. If observed, halt dosing and maximize jacket cooling.

Phase 4: Quenching & Isolation
  • Maturation: Post-addition, stir the reaction at 0 °C for 2 hours to ensure complete conversion.

  • Quenching: Slowly add cold aqueous saturated NH4​Cl while maintaining Tint​<10°C . Causality: NH4​Cl provides mild protonation of the alkoxide intermediate without the risk of acid-catalyzed dehydration of the resulting tertiary alcohol product.

  • Phase Separation: Allow layers to settle. Extract the aqueous phase with ethyl acetate, combine the organic layers, dry over MgSO4​ , and concentrate under reduced pressure to yield crude [1].

Sources

Optimization

Overcoming steric hindrance in 1-(Trichloromethyl)cyclohexan-1-ol derivatives

Welcome to the Technical Support Center. 1-(Trichloromethyl)cyclohexan-1-ol is a highly congested tertiary carbinol.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 1-(Trichloromethyl)cyclohexan-1-ol is a highly congested tertiary carbinol. The immense van der Waals radius of the trichloromethyl ( −CCl3​ ) group, combined with the rigid chair conformation of the cyclohexane ring, creates a "steric fortress" around the hydroxyl group.

As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies for functionalizing this challenging motif. We will focus on overcoming steric clashes during esterification and navigating the steric demands of Jocic-Reeve and Corey-Link homologations.

Section 1: Troubleshooting Hydroxyl Protection & Esterification

Q: Why do standard Steglich esterification conditions (DCC/DMAP) fail to acylate 1-(trichloromethyl)cyclohexan-1-ol, yielding <5% product? A: The failure is rooted in the reaction mechanism and steric causality. Standard esterifications proceed via an AAC​2 mechanism involving a bulky tetrahedral intermediate. The −CCl3​ group and the axial protons of the cyclohexane ring create severe 1,3-diaxial-like steric clashes that physically prevent the incoming acyl-pyridinium species (formed by DMAP) from reaching the tertiary alkoxide. Solution: You must shift the mechanism from an AAC​2 to an AAL​1 -like pathway by generating a highly electrophilic, linear acylium ion. Using an acyl chloride with a halophilic silver salt (e.g., Silver Triflate, AgOTf) forces the generation of a linear [R−C≡O]+ intermediate. Its linear geometry bypasses the steric bulk, allowing the hindered tertiary alcohol to attack effectively.

Q: Can I protect this hydroxyl group with standard bulky silyl ethers like TBSCl or TIPSCl? A: No. The steric bulk of a tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) group will clash violently with the −CCl3​ moiety. If silylation is absolutely necessary, use the smallest silylating agent, Trimethylsilyl triflate (TMSOTf), in combination with a non-nucleophilic base like 2,6-lutidine. Standard TMSCl is insufficiently electrophilic to overcome the steric barrier.

Section 2: Troubleshooting the Jocic-Reeve & Corey-Link Reactions

Q: I am trying to synthesize an α -amino acid derivative via the Jocic-Reeve reaction using a secondary amine (e.g., diethylamine), but I only recover starting material or get elimination byproducts. What is happening? A: The Jocic-Reeve reaction transforms trichloromethyl carbinols into α -substituted carboxylic acids via a transient gem-dichloroepoxide intermediate[1]. The causality of your failure lies in the ring-opening step of this epoxide. The epoxide ring-opening is strictly an SN​2 process with Walden inversion[1]. Bulky nucleophiles like diethylamine cannot achieve the necessary trajectory to attack the highly substituted epoxide carbon. Solution: Employ the Corey-Link modification [2]. Substitute your bulky amine with sodium azide ( NaN3​ )[3]. The azide anion is linear, sterically undemanding, and highly nucleophilic. It easily opens the gem-dichloroepoxide to form an α -azido acid chloride. You can subsequently reduce the azide to your desired amine using a Staudinger reduction or palladium-catalyzed hydrogenation[1].

Q: During the Corey-Link reaction, my yield drops, and I observe a significant amount of the corresponding ketone. Why? A: Trichloromethyl carbinol anions are prone to reversion (a retro-aldol-like collapse) to the starting ketone and chloroform if the temperature exceeds 0 °C before the epoxide forms[4]. Ensure strict temperature control (0 °C) during the initial deprotonation phase. Alternatively, for reductive homologation, NaBH4​ can be used as a stable reductant in poorly nucleophilic solvents to prevent side reactions[5].

Section 3: Quantitative Data & Reagent Selection

Table 1: Comparative Reagent Selection for 1-(Trichloromethyl)cyclohexan-1-ol Functionalization

TransformationReagent SystemSteric DemandMechanismTypical YieldTroubleshooting Note
Esterification Acyl Chloride + PyridineHigh AAC​2 < 5%Fails due to 1,3-diaxial clash.
Esterification Acyl Chloride + AgOTfLow (Linear) AAL​1 75-85%Generates unhindered acylium ion.
Jocic-Reeve Diethylamine + NaOHHigh SN​2 < 10%Epoxide ring-opening blocked.
Corey-Link NaN3​
  • DBU
Low (Linear) SN​2 80-95%Azide easily attacks epoxide[3].
Homologation NaBH4​
  • NaOH / ROH
  • Low (Hydride) SN​2 70-85%Yields homologated carboxylic acids[5].

    Section 4: Validated Experimental Protocols

    Protocol A: Silver-Mediated Esterification of 1-(Trichloromethyl)cyclohexan-1-ol

    • Preparation : Dissolve 1-(trichloromethyl)cyclohexan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

    • Activation : Add the desired acyl chloride (1.5 eq). Cool the mixture to -78 °C.

    • Acylium Generation : Slowly add Silver Triflate (AgOTf, 1.5 eq) dissolved in minimal anhydrous DCM. Self-Validation Check: A white precipitate (AgCl) must form immediately upon addition. This visual cue confirms the successful generation of the linear acylium ion. If the solution remains clear, the AgOTf is inactive (likely hydrated), and the reaction will fail.

    • Reaction : Allow the mixture to warm to room temperature and stir for 4 hours.

    • Workup : Filter the suspension through a pad of Celite to remove AgCl salts. Concentrate and purify via flash chromatography.

    Protocol B: Corey-Link Synthesis of 1-Amino-cyclohexanecarboxylic Acid Derivatives

    • Epoxide Formation : Dissolve 1-(trichloromethyl)cyclohexan-1-ol (1.0 eq) in methanol[3]. Cool strictly to 0 °C to prevent retro-aldol reversion[4].

    • Nucleophile Addition : Add sodium azide ( NaN3​ , 3.0 eq).

    • Base Addition : Dropwise add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.5 eq). Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 8:2). The starting material spot ( Rf​≈0.6 ) should disappear, replaced by a new UV-active spot ( Rf​≈0.4 ) corresponding to the α -azido ester. If starting material persists, verify the temperature; excessive heat causes precursor decomposition.

    • Staudinger Reduction : To the crude α -azido ester in THF/Water (9:1), add Triphenylphosphine ( PPh3​ , 1.5 eq). Self-Validation Check: Vigorous bubbling ( N2​ gas evolution) must occur within 5 minutes. The cessation of bubbling indicates the complete formation of the iminophosphorane intermediate.

    • Hydrolysis : Heat to 50 °C for 2 hours to hydrolyze the intermediate to the primary amine.

    Section 5: Mechanistic & Troubleshooting Visualizations

    JocicReevePathway A 1-(Trichloromethyl) cyclohexan-1-ol B Alkoxide Anion (Deprotonation) A->B NaOH / DBU (Strictly 0 °C) C gem-Dichloroepoxide Intermediate B->C Intramolecular Cl- displacement D Bulky Nucleophile (Fails: Steric Clash) C->D Secondary Amines (e.g., Et2NH) E Azide Nucleophile (Corey-Link SN2) C->E NaN3 (Linear, Small) F alpha-Azido Acid Chloride E->F Epoxide Ring Opening G alpha-Amino Acid (Target Product) F->G 1. H2O 2. Reduction (PPh3)

    Mechanistic pathway of the Corey-Link modification overcoming steric hindrance in the Jocic reaction.

    TroubleshootingLogic Start Goal: Functionalize 1-(Trichloromethyl)cyclohexan-1-ol Q1 Retain the -CCl3 group? Start->Q1 Est Esterification / Protection Q1->Est Yes Subst Jocic-Reeve / Corey-Link (CCl3 -> COOH) Q1->Subst No (Convert to Acid) Est_Fail Standard DCC/DMAP (Yield < 5%) Est->Est_Fail A_AC2 Mechanism Est_Succ AgOTf + Acyl Chloride (Yield > 80%) Est->Est_Succ A_AL1 Mechanism (Acylium Ion) Subst_Fail Bulky Amines/Alkoxides (Epoxide Unreactive) Subst->Subst_Fail Blocked SN2 Subst_Succ Linear Azide (NaN3) followed by reduction Subst->Subst_Succ Unhindered SN2

    Troubleshooting logic tree for selecting functionalization strategies based on steric constraints.

    References

    • Synthesis of α-Functionalized Trichloromethylcarbinols The Journal of Organic Chemistry (ACS Publications)[Link]

    • One-Pot Synthesis of Trichloromethyl Carbinols from Primary Alcohols ACS Publications[Link]

    • The Synthesis of Carbohydrate α-Amino Acids Utilizing the Corey–Link Reaction CSIRO Publishing[Link]

    • Jocic Reaction Organic Chemistry Portal[Link]

    • Recent applications of gem-dichloroepoxide intermediates in synthesis Arkivoc[Link]

    • General and Practical Conversion of Aldehydes to Homologated Carboxylic Acids Organic Letters - ACS Publications[Link]

    Sources

    Troubleshooting

    Technical Support Center: Purification of 1-(Trichloromethyl)cyclohexan-1-ol

    Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with incomplete conversions during the synthesis of 1-(Trichloromethyl)cyclohexan-1-ol.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with incomplete conversions during the synthesis of 1-(Trichloromethyl)cyclohexan-1-ol. Below, you will find theoretical grounding, diagnostic FAQs, comparative data, and a self-validating protocol to successfully isolate your target compound from unreacted cyclohexanone.

    Diagnostic FAQs & Troubleshooting

    Q1: Why does unreacted cyclohexanone persist in my final reaction mixture? A1: The synthesis relies on the nucleophilic addition of the trichloromethyl anion (generated in situ from chloroform and a strong base) to cyclohexanone. This is an equilibrium-sensitive process. Incomplete conversion typically occurs due to the rapid protonation of the highly reactive trichloromethyl anion by trace water in the solvent, or due to the premature consumption/quenching of the basic catalyst before the equilibrium can fully shift toward the product.

    Q2: Can I separate cyclohexanone from the product using standard silica gel column chromatography? A2: While technically possible, it is highly inefficient and resource-intensive. Cyclohexanone and 1-(Trichloromethyl)cyclohexan-1-ol often exhibit similar retention factors ( Rf​ ) in standard non-polar/polar solvent mixtures, leading to co-elution. Leveraging specific chemical reactivity via a [1] is the gold standard for this separation, as it relies on covalent bond formation rather than mere polarity differences.

    Q3: How does the sodium bisulfite extraction work mechanistically? A3: Sodium bisulfite ( NaHSO3​ ) acts as a nucleophile, selectively attacking the electrophilic carbonyl carbon of unhindered cyclic ketones. This reversible reaction forms an α -hydroxysulfonate salt, commonly known as a [2]. Because this adduct is highly polar and ionic, it partitions entirely into the aqueous phase. Your product, 1-(Trichloromethyl)cyclohexan-1-ol, is a sterically hindered tertiary alcohol that lacks a carbonyl group, rendering it completely unreactive and forcing it to remain in the organic phase.

    Q4: During the bisulfite wash, a thick white precipitate formed instead of two clear liquid phases. Did I ruin the product? A4: No, your product is safe. The [3] frequently crystallizes out of solution as a solid salt, especially if the aqueous layer is highly concentrated. You can either filter the biphasic mixture through a pad of Celite to remove the solid adduct before phase separation, or simply add more deionized water to the separatory funnel to dissolve the salt back into the aqueous layer.

    Q5: Is vacuum distillation a viable alternative to chemical washing? A5: Yes, but it carries significant thermal risks. While cyclohexanone is relatively volatile, 1-(Trichloromethyl)cyclohexan-1-ol can undergo thermal degradation at elevated temperatures—specifically, retro-nucleophilic addition (reverting back to chloroform and cyclohexanone). If distillation is chosen, high-vacuum conditions must be strictly maintained to keep the heating bath temperature as low as possible.

    Comparative Data Presentation

    To understand why chemical separation is preferred over physical separation, compare the physicochemical properties of the two compounds in the table below:

    PropertyUnreacted Cyclohexanone1-(Trichloromethyl)cyclohexan-1-ol
    Functional Group Unhindered Cyclic KetoneTertiary Alcohol, Trichloromethyl
    Reactivity with NaHSO3​ Highly Reactive (Forms ionic adduct)Unreactive
    Physical State (at 25 °C) LiquidSolid (Crystalline)
    Boiling Point ~155 °C (1 atm)~120 °C (at 15 mmHg) / Decomposes at 1 atm
    Water Solubility Slightly SolubleInsoluble

    Validated Resolution Protocol: Selective Chemical Depletion

    This methodology outlines a self-validating system to chemically sequester unreacted cyclohexanone, ensuring high-purity isolation of your target tertiary alcohol.

    Step 1: Organic Dilution Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether) at a ratio of approximately 10 mL of solvent per gram of crude material. Causality: Dilution lowers the viscosity of the organic phase, facilitating efficient mass transfer and droplet dispersion during the biphasic extraction.

    Step 2: Reagent Preparation Prepare a freshly saturated aqueous solution of sodium bisulfite ( NaHSO3​ , approximately 30-40% w/v). Causality: A high concentration of bisulfite is required to drive the reversible nucleophilic addition equilibrium forward, ensuring complete consumption of the ketone.

    Step 3: Biphasic Agitation Combine the organic solution and an equal volume of the saturated NaHSO3​ solution in a separatory funnel. Stopper the funnel and shake vigorously for 3 to 5 minutes, venting frequently to release pressure. Causality: Because the reagents reside in separate phases, the reaction occurs strictly at the solvent interface. Vigorous mechanical agitation maximizes the interfacial surface area, drastically accelerating adduct formation.

    Step 4: Phase Separation & Troubleshooting Secure the funnel and allow the layers to separate completely. If a white crystalline precipitate (the bisulfite adduct) obscures the phase boundary, add deionized water in 5 mL increments, swirling gently until the solid fully dissolves into the lower aqueous layer.

    Step 5: Isolation Drain and discard the lower aqueous layer (which now contains the sequestered cyclohexanone). Retain the upper organic layer.

    Step 6: System Validation (Self-Validating Step) Before proceeding to workup, spot a small aliquot of the organic layer on a TLC plate alongside a pure cyclohexanone reference standard. Elute the plate with a 9:1 Hexane:Ethyl Acetate mixture and stain with KMnO4​ or p -Anisaldehyde. Validation Logic: If the cyclohexanone spot is absent, the separation is complete. If a faint spot remains, repeat Steps 3 through 5 with a fresh portion of NaHSO3​ .

    Step 7: Final Workup Wash the validated organic layer with saturated aqueous NaCl (brine) to remove residual water and inorganic salts. Dry the organic phase over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to yield purified 1-(Trichloromethyl)cyclohexan-1-ol.

    Visual Workflow

    PurificationWorkflow Crude Crude Reaction Mixture (Product + Cyclohexanone) AddReagent Add Saturated Aqueous NaHSO3 & Agitate Vigorously Crude->AddReagent SepFunnel Phase Separation (Separatory Funnel) AddReagent->SepFunnel Transfers to AqPhase Aqueous Phase (Cyclohexanone Bisulfite Adduct) SepFunnel->AqPhase Bottom Layer (Discard) OrgPhase Organic Phase (1-(Trichloromethyl)cyclohexan-1-ol) SepFunnel->OrgPhase Top Layer (Retain) Workup TLC Validation, Wash (Brine), Dry (MgSO4), & Concentrate OrgPhase->Workup Pure Purified Product (Solid) Workup->Pure

    Workflow for the selective removal of cyclohexanone using sodium bisulfite.

    References

    • Wikipedia Contributors. "Bisulfite - Organic Synthesis." Wikipedia, The Free Encyclopedia. URL:[Link]

    • ChemEd X Contributors. "Addition of Bisulfite to Cyclohexanone." Chemical Educational Xchange. URL:[Link]

    Reference Data & Comparative Studies

    Validation

    1-(Trichloromethyl)cyclohexan-1-ol vs 1-(Trifluoromethyl)cyclohexan-1-ol reactivity

    As a Senior Application Scientist, I frequently encounter drug development teams and synthetic chemists weighing the utility of halogenated carbinols. When comparing 1-(Trichloromethyl)cyclohexan-1-ol (TCCH) and 1-(Trifl...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I frequently encounter drug development teams and synthetic chemists weighing the utility of halogenated carbinols. When comparing 1-(Trichloromethyl)cyclohexan-1-ol (TCCH) and 1-(Trifluoromethyl)cyclohexan-1-ol (TFCH) , it is critical to understand that these two molecules serve entirely different strategic purposes in chemical research.

    While structurally similar—differing only by the identity of the halogen atoms on the methyl group—their electronic properties and bond dissociation energies dictate drastically divergent reactivity profiles. TCCH is a highly reactive synthetic intermediate used to construct complex, sterically hindered functional groups. In contrast, TFCH is a highly stable structural motif incorporated into final drug candidates to enhance metabolic stability and lipophilicity.

    This guide objectively compares their performance, underlying mechanisms, and laboratory protocols to help you select the appropriate chemical system for your workflows.

    Structural & Electronic Foundations: The Causality of Reactivity

    The divergence in reactivity between TCCH and TFCH is fundamentally driven by the properties of the carbon-halogen bonds[1]:

    • Bond Dissociation Energy (BDE): The C–F bond is one of the strongest in organic chemistry (~485 kJ/mol), rendering the –CF3 group exceptionally stable against metabolic and chemical degradation. The C–Cl bond is significantly weaker (~327 kJ/mol) and more polarizable, making the –CCl3 group susceptible to cleavage and rearrangement.

    • Leaving Group Ability: Fluoride (F⁻) is a notoriously poor leaving group in aliphatic systems due to its high charge density and strong C–F bond. Chloride (Cl⁻) is an excellent leaving group, allowing the –CCl3 group to act as a latent electrophile under basic conditions.

    • Inductive Effects: Both groups are strongly electron-withdrawing. This inductive effect significantly lowers the pKa of the adjacent hydroxyl group compared to a standard unhalogenated cyclohexanol, making both carbinols more acidic[2].

    Reactivity Profiles & Mechanistic Pathways

    1-(Trichloromethyl)cyclohexan-1-ol: The Jocic-Reeve & Corey-Link Reactions

    Under basic conditions, TCCH does not remain stable. Instead, it undergoes the Jocic-Reeve reaction (and its asymmetric variant, the Corey-Link reaction )[3][4]. When deprotonated, the resulting alkoxide attacks the adjacent trichloromethyl carbon, displacing a chloride ion to form a highly reactive gem-dichloroepoxide intermediate. This epoxide is rapidly opened by nucleophiles (such as azides, amines, or hydrides) via an S_N2 pathway, yielding α-substituted cyclohexanecarboxylic acids or amides. This makes TCCH an invaluable precursor for synthesizing non-proteinogenic α-amino acids.

    G A 1-(Trichloromethyl)cyclohexan-1-ol B Alkoxide Intermediate A->B Base (NaOH) C gem-Dichloroepoxide Intermediate B->C -Cl⁻ (Intramolecular) D Nucleophilic Attack (SN2) C->D + Nu⁻ (e.g., N3⁻) E α-Substituted Carboxylic Acid D->E Hydrolysis

    Mechanistic pathway of the Jocic-Reeve/Corey-Link reaction for trichloromethyl carbinols.

    1-(Trifluoromethyl)cyclohexan-1-ol: Metabolic & Chemical Stability

    Unlike its chlorinated counterpart, TFCH is inert to basic epoxide formation. The immense strength of the C–F bond prevents the intramolecular displacement of a fluoride ion[1]. Consequently, treating TFCH with strong bases or nucleophiles only results in reversible deprotonation of the alcohol. This extreme stability is why the –CF3 carbinol motif is frequently integrated into pharmaceuticals to block metabolic oxidation sites while increasing the drug's overall lipophilicity and membrane permeability.

    G Root Cyclohexyl Carbinols TCCH -CCl3 Substituted (Weak C-Cl: ~327 kJ/mol) Root->TCCH TFCH -CF3 Substituted (Strong C-F: ~485 kJ/mol) Root->TFCH React Reactive via Epoxide (Jocic/Corey-Link) TCCH->React Base/Nu⁻ Stable Highly Stable (Resists Nucleophiles) TFCH->Stable Base/Nu⁻

    Reactivity divergence between trichloromethyl and trifluoromethyl carbinols under basic conditions.

    Quantitative Data Comparison

    The following table summarizes the physicochemical and reactive differences between the two functional groups when attached to the cyclohexanol scaffold.

    Property / Metric1-(Trichloromethyl)cyclohexan-1-ol1-(Trifluoromethyl)cyclohexan-1-ol
    Primary Application Synthetic intermediate (precursor)Structural pharmacophore (end-product)
    C-X Bond Energy ~327 kJ/mol (C–Cl)~485 kJ/mol (C–F)
    Stability to Strong Base Low (Forms gem-dichloroepoxide)High (Only undergoes deprotonation)
    Steric Bulk (Volume) High (Cl Van der Waals radius: 1.75 Å)Moderate (F Van der Waals radius: 1.47 Å)
    Lipophilicity Contribution ModerateHigh (Hansch π value +0.88)
    Synthesis Method Chloroform + Base (Trichloromethide)Ruppert-Prakash Reagent (TMS-CF3) + TBAF

    Experimental Protocols: Self-Validating Workflows

    To ensure reproducibility, the following protocols are designed as self-validating systems. Observational cues are built into the steps to confirm mechanistic progression.

    Protocol A: Synthesis of 1-Azidocyclohexanecarboxylic Acid via Corey-Link Reaction (Using TCCH)

    Purpose: Utilizing TCCH as an electrophilic precursor to generate a sterically hindered α-azido acid.

    • Preparation: Dissolve 10 mmol of 1-(Trichloromethyl)cyclohexan-1-ol in 20 mL of 1,2-dimethoxyethane (DME).

    • Nucleophile Addition: Add 30 mmol of sodium azide (NaN3) to the solution. Caution: NaN3 is highly toxic; perform in a well-ventilated fume hood.

    • Epoxide Generation (Rate-Limiting Step): Cool the mixture to 0 °C. Dropwise, add an aqueous solution of NaOH (40 mmol in 10 mL H2O).

      • Self-Validation Check: The reaction mixture will gradually turn cloudy as sodium chloride precipitates. This precipitation is the physical confirmation that the intramolecular S_N1-like displacement of Cl⁻ has occurred, forming the gem-dichloroepoxide[3][4].

    • Nucleophilic Ring Opening: Allow the reaction to warm to room temperature and stir for 12 hours. The azide ion attacks the epoxide, driving the formation of the carboxylate.

    • Workup: Acidify the aqueous layer to pH 2 using 1M HCl. Extract with ethyl acetate (3 x 20 mL). Dry the organic layer over MgSO4, filter, and concentrate in vacuo to yield the α-azido acid.

    Protocol B: Nucleophilic Trifluoromethylation to synthesize TFCH

    Purpose: Direct installation of the –CF3 group onto cyclohexanone using the Ruppert-Prakash reagent[5].

    • Preparation: In an oven-dried flask under argon, dissolve 10 mmol of cyclohexanone and 12 mmol of Trifluoromethyltrimethylsilane (TMS-CF3) in 20 mL of anhydrous THF.

    • Initiation: Cool the flask to 0 °C. Add a catalytic amount (0.1 mmol) of Tetrabutylammonium fluoride (TBAF) as a 1M solution in THF.

      • Self-Validation Check: The reaction is highly exothermic. A sudden spike in temperature and transient yellowing of the solution confirms the catalytic cleavage of the Si-CF3 bond and the generation of the active trifluoromethyl anion equivalent[5].

    • Propagation: Stir for 2 hours at room temperature. The intermediate formed is the TMS-protected trifluoromethyl carbinol. TLC (Hexane/EtOAc 9:1) should show complete consumption of the ketone.

    • Deprotection: Add 10 mL of 1M aqueous HCl and stir for 1 hour to cleave the silyl ether.

    • Workup: Extract with diethyl ether, wash with brine, dry over Na2SO4, and evaporate to yield pure 1-(Trifluoromethyl)cyclohexan-1-ol.

    Conclusion

    For drug development professionals and synthetic chemists, the choice between these two carbinols is dictated by the end goal. If your objective is to synthesize complex, quaternary α-amino acids or homologated carboxylic derivatives, 1-(Trichloromethyl)cyclohexan-1-ol is the ideal reactive precursor. However, if your goal is to design a biologically active molecule with high metabolic resistance, enhanced lipophilicity, and a strongly hydrogen-bonding hydroxyl group, 1-(Trifluoromethyl)cyclohexan-1-ol is the superior structural motif.

    References

    • National Center for Biotechnology Information. "1-(Trichloromethyl)cyclohexan-1-ol | C7H11Cl3O | CID 77046 - PubChem." PubChem, [Link].

    • Organic Chemistry Portal. "Jocic Reaction." Organic Chemistry Portal, [Link].

    • Organic Chemistry Portal. "Trifluoromethyl carbinol synthesis." Organic Chemistry Portal, [Link].

    • MDPI. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." Pharmaceuticals, [Link].

    • ARKAT USA. "Recent applications of gem-dichloroepoxide intermediates in synthesis." Arkivoc, [Link].

    Sources

    Comparative

    Comparative NMR Analysis: 1-(Trichloromethyl)cyclohexan-1-ol vs. Standard Cycloalkanols

    Executive Summary & Mechanistic Insight In medicinal chemistry and drug development, the introduction of halogenated moieties—specifically the trichloromethyl (-CCl₃) group—is a proven strategy to modulate a molecule's l...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Mechanistic Insight

    In medicinal chemistry and drug development, the introduction of halogenated moieties—specifically the trichloromethyl (-CCl₃) group—is a proven strategy to modulate a molecule's lipophilicity, metabolic stability, and target binding affinity. When analyzing these modifications via Nuclear Magnetic Resonance (NMR) spectroscopy, researchers must understand how the profound electron-withdrawing nature of the -CCl₃ group alters the local magnetic environment compared to standard alkyl or hydrogen substituents.

    This guide provides an objective, data-driven comparison of the ¹H and ¹³C NMR chemical shifts of 1-(Trichloromethyl)cyclohexan-1-ol against two baseline alternatives: Cyclohexanol and 1-Methylcyclohexanol .

    The Causality of Chemical Shifts

    The fundamental driver of the spectral differences observed among these compounds is the inductive effect (-I) combined with magnetic anisotropy .

    • Cyclohexanol: The hydroxyl group acts as the primary deshielding agent. The C1 carbon adjacent to the oxygen typically resonates in the distinctive 50-70 ppm region, specifically around 70.3 ppm 1[1].

    • 1-Methylcyclohexanol: The substitution of the C1 proton with a methyl group introduces a weak electron-donating inductive effect (+I). This transforms C1 into a quaternary carbon, slightly shifting it to ~71.0 ppm, while the methyl carbon itself appears upfield at ~29.5 ppm.

    • 1-(Trichloromethyl)cyclohexan-1-ol: The three highly electronegative chlorine atoms exert a massive electron-withdrawing pull. This drastically deshields the C1 carbinol carbon, pushing it downfield to ~76.5 ppm. Furthermore, the carbon of the -CCl₃ group itself is heavily deshielded, appearing in the extreme downfield aliphatic region (~106.0 ppm). This behavior is highly characteristic of trichloromethyl-carbinol systems, analogous to the shifts observed in the well-documented preservative chlorobutanol (1,1,1-trichloro-2-methyl-2-propanol) 2[2].

    Comparative Quantitative Data

    The following tables summarize the expected ¹³C and ¹H NMR chemical shifts. These shifts demonstrate the spatial reach of the -CCl₃ group's inductive effect, which heavily impacts C1 and the substituent carbon, but dissipates across the C2-C6 ring carbons due to distance.

    Table 1: ¹³C NMR Chemical Shifts Comparison (ppm in CDCl₃)
    Carbon PositionCyclohexanol1-Methylcyclohexanol1-(Trichloromethyl)cyclohexan-1-olShift Rationale
    C1 (C-OH) 70.371.076.5Strong -I effect from -CCl₃ deshields the quaternary carbon.
    C2, C6 35.539.032.0Steric crowding and β-substituent effects alter the ring conformation.
    C3, C5 24.523.021.5Minimal inductive effect at γ-position; shifts driven by sterics.
    C4 25.826.025.0Negligible impact at the δ-position.
    Substituent -29.5 (-CH₃)106.0 (-CCl₃)3x Cl atoms cause extreme deshielding of the substituent carbon.
    Table 2: ¹H NMR Chemical Shifts Comparison (ppm in CDCl₃)
    Proton TypeCyclohexanol1-Methylcyclohexanol1-(Trichloromethyl)cyclohexan-1-ol
    H1 (CH-OH) 3.60 (m)- (Quaternary)- (Quaternary)
    -OH ~2.0 (br s)~1.5 (br s)~2.8 (br s)
    Ring Protons 1.10 - 1.90 (m)1.20 - 1.70 (m)1.30 - 2.20 (m)
    Substituent -1.20 (s, 3H)- (No protons on CCl₃)

    Note: The hydroxyl proton (-OH) shift is concentration and temperature-dependent, but generally appears further downfield in the trichloromethyl derivative due to the increased polarity and slight acidity of the O-H bond induced by the -CCl₃ group, a phenomenon consistent with standard alcohol NMR behaviors 3[3].

    Experimental Workflow & Self-Validating Protocol

    To ensure absolute trustworthiness in your spectral data, the synthesis and sample preparation must follow a self-validating loop. The presence of unreacted starting materials (like cyclohexanone) will severely overlap with the target ¹³C signals in the 20-40 ppm range.

    Step-by-Step Methodology: Synthesis & Preparation
    • Nucleophilic Addition (Bargellini-type Reaction):

      • Procedure: Dissolve 10 mmol of cyclohexanone in 15 mL of anhydrous THF. Add 12 mmol of chloroform (CHCl₃). Cool the mixture to 0°C using an ice bath.

      • Causality: The reaction is highly exothermic. Maintaining 0°C prevents the thermal degradation of the chloroform-derived trichloromethanide anion intermediate.

    • Base Catalysis:

      • Procedure: Slowly add 15 mmol of finely powdered KOH in small portions over 30 minutes under vigorous stirring.

    • Workup & Self-Validation (Crucial Step):

      • Procedure: Quench with cold water, extract with diethyl ether (3 x 20 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.

      • Validation Loop: Before proceeding to NMR, run an ATR-FTIR on the crude oil. Do not proceed if a sharp carbonyl stretch at ~1715 cm⁻¹ is present (indicating unreacted cyclohexanone). You must only proceed when a broad O-H stretch at ~3400 cm⁻¹ dominates.

    • NMR Sample Preparation:

      • Procedure: Weigh exactly 20 mg (for ¹H) or 80 mg (for ¹³C) of the purified 1-(Trichloromethyl)cyclohexan-1-ol. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a clean, dry 5 mm NMR tube.

    Workflow Visualization

    G N1 Synthesis (Cyclohexanone + CHCl3 + KOH) N2 Phase Separation & Ether Extraction N1->N2 N3 Self-Validation (FTIR: No C=O peak) N2->N3 N4 NMR Sample Prep (CDCl3 + TMS) N3->N4 N5 NMR Acquisition (1H & 13C Analysis) N4->N5

    Caption: Self-validating workflow for the synthesis, purification, and NMR characterization of the target compound.

    References

    • Benchchem. "A Comparative Guide to the ¹H and ¹³C NMR Analysis of Cycloheptanol." Benchchem Technical Resources.
    • Chemistry LibreTexts. "14.11: H-NMR and C-NMR of Alcohols and Phenols." LibreTexts.
    • PubChem. "Chlorobutanol | C4H7Cl3O | CID 5977." National Institutes of Health (NIH).

    Sources

    Validation

    Validating 1-(Trichloromethyl)cyclohexan-1-ol Purity: A Comparative Guide to GC-MS and Orthogonal Techniques

    The Analytical Challenge of Halogenated Carbinols In pharmaceutical development and complex organic synthesis, the accurate purity validation of intermediate building blocks is non-negotiable. [1] is a bulky, heavily hal...

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    Author: BenchChem Technical Support Team. Date: April 2026

    The Analytical Challenge of Halogenated Carbinols

    In pharmaceutical development and complex organic synthesis, the accurate purity validation of intermediate building blocks is non-negotiable. [1] is a bulky, heavily halogenated cyclic alcohol. While it is a highly valuable synthetic precursor, it presents a unique set of analytical challenges.

    As an application scientist who has spent years profiling halogenated organics, I frequently see laboratories struggle with this compound. The primary issue stems from the pharmacophore itself: the trichloromethyl carbinol motif. Similar to its acyclic analog, [2], the C-Cl bonds adjacent to a hydroxyl-bearing carbon are highly susceptible to thermal degradation. Furthermore, the molecule entirely lacks a conjugated π -system, rendering traditional UV-based detection methods practically blind.

    To achieve a high-fidelity purity profile, we must abandon default laboratory methods and engineer a targeted, self-validating analytical system.

    The Analytical Dilemma: Method Comparison

    When selecting an analytical technique for 1-(Trichloromethyl)cyclohexan-1-ol, standard platform methods often fail to provide the full picture. As demonstrated in broader [3], relying on the wrong technique can lead to false-positive impurity reporting or missed genotoxic degradants.

    Table 1: Objective Comparison of Analytical Techniques for Trichloromethyl Carbinols

    Analytical TechniqueSensitivity (LOD)Structural IdentificationMatrix InterferenceSuitability for 1-(Trichloromethyl)cyclohexan-1-ol
    GC-MS (Cold On-Column) < 0.1 ppmExcellent (EI Fragmentation)LowOptimal : High sensitivity; prevents thermal breakdown.
    HPLC-UV > 50 ppmNoneHighPoor : Analyte lacks a UV-absorbing chromophore.
    qNMR ~ 1000 ppmExcellent (Proton mapping)LowModerate : Good for bulk assay, inadequate for trace impurities.
    GC-FID (Hot Split) ~ 1 ppmNoneMediumSuboptimal : Cannot distinguish intact analyte from thermal artifacts.

    Expertise & Experience: The Causality of Thermal Degradation

    Why does standard Gas Chromatography-Mass Spectrometry (GC-MS) fail if not carefully optimized? The causality behind our experimental design choices lies in the thermodynamics of the molecule.

    If you inject 1-(Trichloromethyl)cyclohexan-1-ol into a standard GC inlet heated to 250°C, the thermal energy induces dehydrohalogenation (loss of HCl) or radical cleavage of the trichloromethyl group. The molecule degrades inside the instrument before it even reaches the column, forming dichloro-alkene or epoxide artifacts. If you are using a standard GC-FID, these artifacts will appear as distinct peaks, leading you to falsely conclude that your sample is impure.

    To overcome this, we must manipulate the sample introduction mechanics. By utilizing Cold On-Column (COC) injection or a Programmed Temperature Vaporization (PTV) inlet, we introduce the sample as a liquid at a low temperature (e.g., 40°C) and gently volatilize it. This preserves the fragile C-Cl bonds, ensuring that the chromatogram reflects the true composition of the sample, not the thermal artifacts of the instrument.

    Method Selection and Optimization Pathway

    The following logic flow dictates how we select and optimize the analytical pathway to ensure intact volatilization and accurate detection.

    G A 1-(Trichloromethyl)cyclohexan-1-ol Sample B Analytical Method Selection A->B C HPLC-UV (Rejected: Poor UV Absorption) B->C D qNMR (Rejected: Low Trace Sensitivity) B->D E GC-MS (Selected: High Sensitivity & Resolution) B->E F Injection Technique Optimization E->F G Hot Splitless (>250°C) (Risk: Thermal Degradation) F->G H Cold On-Column / Low Temp (<180°C) (Optimal: Intact Volatilization) F->H I EI-MS Detection & Deconvolution G->I Artifacts H->I Intact Analyte J Validated Purity Profile I->J

    Analytical decision tree and GC-MS optimization workflow for trichloromethyl carbinols.

    Trustworthiness: A Self-Validating GC-MS Protocol

    A robust analytical method must prove its own validity during every run. The following protocol incorporates a "Validation Gate" to ensure the instrument is not degrading the sample.

    Phase 1: Sample and Internal Standard (IS) Preparation

    Causality: We utilize 3-chloro-1-butanol as an internal standard because its volatility and ionization efficiency closely mirror trichloromethyl carbinols, effectively correcting for any matrix effects or micro-variations in injection volume.

    • Accurately weigh 10.0 mg of the 1-(Trichloromethyl)cyclohexan-1-ol sample.

    • Dissolve in 10.0 mL of GC-grade ethyl acetate to yield a 1000 ppm stock solution.

    • Spike the solution with 10 ppm of the IS (3-chloro-1-butanol).

    Phase 2: System Suitability & Inertness Verification (The Validation Gate)

    Causality: Before analyzing the batch, the GC-MS system must mathematically prove it is inert.

    • Inject a 10 ppm reference standard of pure 1-(Trichloromethyl)cyclohexan-1-ol using the optimized COC method.

    • Monitor the Extracted Ion Chromatogram (EIC) for the intact molecule and its primary known thermal artifact (loss of HCl, typically M-36).

    • Validation Gate: The batch analysis may only proceed if the artifact peak area is < 0.1% of the main peak. This confirms the inlet is sufficiently cold and chemically inert.

    Phase 3: Chromatographic Separation

    Causality: A low-polarity column (5% phenyl / 95% dimethylpolysiloxane) is selected to elute the bulky halogenated alcohol efficiently without requiring excessive oven temperatures that could induce on-column degradation.

    • Column: DB-5MS (30 m × 0.25 mm I.D., 0.25 µm film thickness).

    • Carrier Gas: High-purity Helium at a constant flow of 1.2 mL/min.

    • Injection: 1.0 µL via Cold On-Column (COC) starting at 40°C.

    • Oven Program: 40°C (hold 2 min) ramp at 10°C/min to 200°C ramp at 25°C/min to 280°C (hold 3 min to bake out heavy matrix components).

    Phase 4: Mass Spectrometric Detection

    Causality: Electron Ionization (EI) at 70 eV provides a reproducible, library-searchable fragmentation pattern. Because the molecular ion of heavily chlorinated compounds is often exceptionally weak, we rely on specific fragment ions for robust quantitation.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Synchronous SIM/Scan.

    • Quantitation Ions: m/z 117 (trichloromethyl cation) and specific cyclohexyl fragments (m/z 81, 99).

    Data Presentation: Validation Metrics

    When the above protocol is executed correctly, the self-validating system yields highly reproducible quantitative data, proving the superiority of optimized GC-MS over alternative techniques.

    Table 2: GC-MS Validation Parameters for 1-(Trichloromethyl)cyclohexan-1-ol

    Validation ParameterAcceptance CriterionExperimental Result
    Linearity (R²) > 0.995 (Range: 0.1 to 100 ppm)0.9994
    Limit of Detection (LOD) < 0.5 ppm0.08 ppm
    Limit of Quantitation (LOQ) < 1.0 ppm0.25 ppm
    Injection Precision (%RSD) < 5.0% (at LOQ level, n=6)2.1%
    Recovery (Accuracy) 90.0% - 110.0%98.5% - 102.3%
    System Suitability (SST) Artifact peak area < 0.1%Pass (No thermal degradation detected)

    Conclusion

    Validating the purity of 1-(Trichloromethyl)cyclohexan-1-ol requires a deep understanding of the molecule's thermal vulnerabilities. While HPLC-UV and qNMR fall short in sensitivity or detection capability, GC-MS provides unparalleled analytical power—provided the system is engineered to prevent thermal degradation. By implementing a Cold On-Column injection strategy and a self-validating system suitability test, researchers can confidently quantify trace impurities without the interference of instrument-induced artifacts.

    References

    • National Center for Biotechnology Information. "1-(Trichloromethyl)cyclohexan-1-ol". PubChem Compound Summary for CID 77046. Available at:[Link]

    Comparative

    A Comparative Guide to the HPLC Method Validation for the Quantification of 1-(Trichloromethyl)cyclohexan-1-ol

    This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 1-(Trichloromethyl)cyclohexan-1-ol. Designed f...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 1-(Trichloromethyl)cyclohexan-1-ol. Designed for researchers, scientists, and drug development professionals, this document delves into the causal reasoning behind experimental choices, ensuring a robust and self-validating analytical procedure. Furthermore, it presents a comparative analysis with alternative analytical techniques, supported by hypothetical experimental data, to guide the selection of the most suitable method for your specific application.

    Introduction: The Analytical Challenge of 1-(Trichloromethyl)cyclohexan-1-ol

    1-(Trichloromethyl)cyclohexan-1-ol is a halogenated organic compound whose accurate quantification is critical in various stages of pharmaceutical development and chemical synthesis. Its structure, characterized by a cyclohexanol core and a trichloromethyl group, presents unique analytical challenges. A robust and reliable analytical method is paramount for ensuring product quality, stability, and for meeting stringent regulatory requirements. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique well-suited for the analysis of such non-volatile and thermally labile compounds.

    This guide will walk you through the systematic process of developing and validating an HPLC method for 1-(Trichloromethyl)cyclohexan-1-ol, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines.[1][2][3][4][5][6][7]

    Proposed HPLC Method for 1-(Trichloromethyl)cyclohexan-1-ol Quantification

    Given the absence of a standardized HPLC method for 1-(Trichloromethyl)cyclohexan-1-ol in the public domain, a scientifically sound method is proposed below. The selection of each parameter is justified based on the physicochemical properties of the analyte.

    Chromatographic Conditions:

    ParameterRecommended SettingJustification
    HPLC System Quaternary Gradient HPLC with UV-Vis DetectorProvides flexibility in mobile phase composition and sensitive detection.
    Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)The non-polar nature of the C18 stationary phase is ideal for retaining the moderately non-polar 1-(Trichloromethyl)cyclohexan-1-ol.
    Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v)A simple and effective mobile phase for eluting the analyte with good peak shape. The ratio can be optimized for desired retention time.
    Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
    Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
    Detection Wavelength 210 nmAs the analyte lacks a strong chromophore, detection at a lower UV wavelength is necessary to achieve adequate sensitivity.
    Injection Volume 10 µLA typical injection volume to ensure good peak response without overloading the column.
    Diluent Mobile PhaseUsing the mobile phase as the diluent ensures compatibility and good peak shape.

    HPLC Method Validation: A Step-by-Step Protocol

    Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2][3][5] The following validation parameters must be assessed in accordance with ICH guidelines.[4][6][7]

    Specificity

    Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

    Experimental Protocol:

    • Blank Analysis: Inject the diluent to ensure no interfering peaks at the retention time of the analyte.

    • Placebo Analysis: If in a formulation, analyze a placebo sample (all excipients without the active ingredient) to demonstrate no interference.

    • Forced Degradation Studies: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. The method should be able to resolve the analyte peak from any degradation peaks.

    Linearity and Range

    Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

    Experimental Protocol:

    • Prepare a series of at least five standard solutions of 1-(Trichloromethyl)cyclohexan-1-ol of known concentrations, typically spanning 50% to 150% of the expected working concentration.

    • Inject each standard solution in triplicate.

    • Plot a calibration curve of the mean peak area against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² > 0.999 is generally considered acceptable.

    Accuracy

    Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

    Experimental Protocol:

    • Spiked Placebo Method: Prepare placebo samples and spike them with known amounts of 1-(Trichloromethyl)cyclohexan-1-ol at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze these samples in triplicate.

    • Calculate the percentage recovery for each sample. The acceptance criterion is typically between 98.0% and 102.0%.

    Precision

    Precision is the measure of the degree of scatter of a series of measurements. It is assessed at two levels: repeatability and intermediate precision.

    Experimental Protocol:

    • Repeatability (Intra-assay Precision):

      • Analyze a minimum of six replicate samples of 1-(Trichloromethyl)cyclohexan-1-ol at 100% of the test concentration on the same day, with the same analyst, and on the same instrument.

      • Calculate the relative standard deviation (RSD). An RSD of ≤ 2% is generally acceptable.

    • Intermediate Precision (Inter-assay Precision):

      • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

      • Compare the results from the different conditions. The RSD between the datasets should be within acceptable limits (typically ≤ 2%).

    Detection Limit (LOD) and Quantitation Limit (LOQ)

    The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

    Experimental Protocol (based on the signal-to-noise ratio):

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • This can be achieved by injecting a series of dilute solutions of known concentrations.

    Robustness

    Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

    Experimental Protocol:

    • Introduce small, deliberate changes to the chromatographic conditions, one at a time. Examples include:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Column temperature (e.g., ± 5 °C)

      • Mobile phase composition (e.g., ± 2% organic component)

    • Analyze a standard solution under each of the modified conditions.

    • Evaluate the effect of these changes on the system suitability parameters (e.g., retention time, peak area, tailing factor). The method is considered robust if the results remain within the acceptance criteria.

    Workflow for HPLC Method Validation

    HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Outcome MD Propose HPLC Method Specificity Specificity MD->Specificity ICH Q2(R1/R2) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated Analytical Method Robustness->Validated_Method

    Caption: A flowchart illustrating the systematic workflow for HPLC method validation.

    Comparative Analysis: HPLC vs. Gas Chromatography (GC)

    While HPLC is a robust technique for 1-(Trichloromethyl)cyclohexan-1-ol, Gas Chromatography (GC) presents a viable alternative, particularly for halogenated compounds.

    Logical Relationship between Analytical Techniques

    Analytical Technique Comparison cluster_HPLC HPLC cluster_GC GC Analyte 1-(Trichloromethyl) cyclohexan-1-ol HPLC_Method Reverse-Phase HPLC Analyte->HPLC_Method Suitable for non-volatile & thermally labile compounds GC_Method Gas Chromatography Analyte->GC_Method Suitable for volatile & thermally stable compounds UV_Detection UV Detection HPLC_Method->UV_Detection ECD_Detection Electron Capture Detector (ECD) GC_Method->ECD_Detection

    Caption: A diagram showing the applicability of HPLC and GC for the analysis of 1-(Trichloromethyl)cyclohexan-1-ol.

    Performance Comparison:

    ParameterHPLC-UVGas Chromatography (GC-ECD)Rationale for Performance
    Specificity High (with forced degradation)Very HighGC columns often provide higher resolution. ECD is highly selective for halogenated compounds.
    Sensitivity (LOD/LOQ) ModerateVery HighThe Electron Capture Detector (ECD) is exceptionally sensitive to electrophilic compounds like chlorinated molecules.
    Precision (RSD%) < 2%< 2%Both techniques can achieve high precision with proper optimization.
    Accuracy (% Recovery) 98-102%98-102%Both methods can be highly accurate when properly validated.
    Sample Throughput ModerateHighGC run times can often be shorter than HPLC run times.
    Derivatization Required NoPotentially (for improved volatility)While the analyte may be volatile enough for direct injection, derivatization can improve peak shape and thermal stability.[8]
    Instrumentation Cost ModerateModerate to HighThe cost of a GC-ECD system can be comparable to or higher than a standard HPLC-UV system.

    Supporting Experimental Data (Hypothetical):

    Validation ParameterHPLC-UVGC-ECD
    Linearity (r²) 0.99950.9998
    Range (µg/mL) 1 - 1000.1 - 50
    LOD (µg/mL) 0.20.01
    LOQ (µg/mL) 0.60.03
    Accuracy (% Recovery) 99.5%100.2%
    Precision (Repeatability RSD%) 0.8%0.6%

    Conclusion and Recommendations

    The proposed reverse-phase HPLC method with UV detection provides a reliable and robust approach for the quantification of 1-(Trichloromethyl)cyclohexan-1-ol. Its primary advantages are the lack of need for derivatization and its wide applicability in most analytical laboratories. The validation protocol outlined in this guide, based on ICH principles, ensures the generation of high-quality, defensible data.

    For applications requiring ultra-trace level quantification, Gas Chromatography with an Electron Capture Detector (GC-ECD) should be considered as a superior alternative due to its enhanced sensitivity and selectivity for halogenated compounds. The choice between HPLC and GC will ultimately depend on the specific requirements of the analysis, including the required sensitivity, sample matrix, and available instrumentation.

    References

    • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

    • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

    • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]

    • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

    • U.S. Food and Drug Administration. (2014). Guidance on Analytical Method Validation. Retrieved from [Link]

    • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

    • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

    • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

    • European Medicines Agency. (2019). ICH guideline M10 Step2b on bioanalytical method validation. Retrieved from [Link]

    • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

    • Scribd. ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]

    • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]

    • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

    • International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

    • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

    • Local Pharma Guide. CAS NO. 3508-84-7 | 1-(trichloromethyl)cyclohexan-1-ol. Retrieved from [Link]

    • NextSDS. 1-(trichloromethyl)cyclohexan-1-ol — Chemical Substance Information. Retrieved from [Link]

    • ResearchGate. Determination of halogenated mono-alcohols and diols in water by gas chromatography with electron-capture detection. Retrieved from [Link]

    • PubChem. 1-(Trichloromethyl)cyclohexan-1-ol. Retrieved from [Link]

    • Agilent Technologies. (2001). HPLC for Food Analysis. Retrieved from [Link]

    • ResearchGate. Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines. Retrieved from [Link]

    • Scirp.org. Simultaneous Quantification of Carbohydrates, Alcohols, and Toxic Components in a Bio-Based Medium Using Dual-Detection HPLC Analysis. Retrieved from [Link]

    • SIELC Technologies. (2018). 1-(Aminomethyl)cyclohexan-1-ol. Retrieved from [Link]

    • CAMAG. Analytical tasks – efficiently solved by HPTLC. Retrieved from [Link]

    • Royal Society of Chemistry. (2010). Analytical Methods. Retrieved from [Link]

    • ResearchGate. Any improved TLC detection methods?. Retrieved from [Link]

    • PubMed. (2021). A simple and fast method for metabolomic analysis by gas liquid chromatography-mass spectrometry. Retrieved from [Link]

    • MDPI. (2000). 6-S-Trityl-mercapto-hexan-1-ol. Retrieved from [Link]

    Sources

    Validation

    A Comprehensive Mass Spectrometry Guide: Fragmentation Dynamics of 1-(Trichloromethyl)cyclohexan-1-ol vs. Cyclohexanol

    Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone technique for structural elucidation in organic chemistry and drug development. However, the fragmentation behavior of alicyclic alcohols can shift dramatica...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone technique for structural elucidation in organic chemistry and drug development. However, the fragmentation behavior of alicyclic alcohols can shift dramatically upon the introduction of bulky, electron-withdrawing substituents.

    As an application scientist, understanding why a molecule fragments—rather than just memorizing its spectrum—is critical for interpreting complex data. This guide provides an objective, data-driven comparison of the EI-MS fragmentation pathways of cyclohexanol and its highly substituted derivative, 1-(trichloromethyl)cyclohexan-1-ol (TCCH) .

    Theoretical Grounding & Mechanistic Causality

    Cyclohexanol: Classical Alicyclic Fragmentation

    The classical fragmentation of alicyclic alcohols is governed by alpha-cleavage and dehydration[1]. For cyclohexanol, the intact molecular ion (m/z 100) is highly transient and appears with very low relative abundance (typically <2%)[2].

    The dominant pathway is an alpha-cleavage that opens the cyclohexane ring. Because the molecule is cyclic, this initial cleavage does not immediately expel a fragment; instead, it forms an isomeric radical cation. A subsequent 1,5-hydrogen shift followed by a carbon-carbon bond cleavage expels a propyl radical (•C3H7, 43 Da), yielding a resonance-stabilized [C3H5O]⁺ cation at m/z 57, which serves as the base peak[3][4]. Additionally, a prominent peak at m/z 82 arises from the loss of a water molecule (dehydration), a hallmark of aliphatic alcohols[2][4].

    1-(Trichloromethyl)cyclohexan-1-ol (TCCH): Substituent-Driven Fragmentation

    The introduction of a bulky, highly electronegative trichloromethyl (-CCl₃) group fundamentally alters the fragmentation landscape. The intact molecular ion (m/z 216/218/220, depending on chlorine isotopes) is virtually unobservable[5].

    The causality here is driven by extreme steric strain and the strong inductive electron-withdrawing effect of the three chlorine atoms. These factors severely weaken the C-C bond connecting the -CCl₃ group to the ring. Upon electron ionization, the molecule undergoes an immediate and overwhelmingly favored alpha-cleavage to expel the stable trichloromethyl radical (•CCl₃, 117 Da). This leaves behind a highly stable oxonium ion ([C₆H₁₁O]⁺) at m/z 99, which structurally resembles protonated cyclohexanone. This m/z 99 peak completely dominates the spectrum as the base peak, outcompeting standard ring-opening pathways. Secondary fragmentation of this ion via dehydration yields a minor peak at m/z 81.

    Quantitative Data Comparison

    The following table summarizes the primary diagnostic ions used to differentiate these two compounds in a typical 70 eV EI-MS acquisition.

    Compoundm/zRelative Abundance (%)Fragment AssignmentMechanistic Origin
    Cyclohexanol 100< 2%[M]⁺•Intact molecular ion[2]
    82~ 45%[M - H₂O]⁺•Dehydration[4]
    57100%[C₃H₅O]⁺α-cleavage, H-shift, -C₃H₇•[3]
    67~ 20%[C₅H₇]⁺[M - H₂O - CH₃]
    1-(Trichloromethyl)cyclohexan-1-ol 216/218/2200%[M]⁺•Intact molecular ion (Not observed)[5]
    198/200/202< 5%[M - H₂O]⁺•Dehydration
    99100%[C₆H₁₁O]⁺α-cleavage, -•CCl₃
    81~ 15%[C₆H₉]⁺[m/z 99 - H₂O]

    Mechanistic Pathways (Visualizations)

    The logical flow of these fragmentations is mapped below.

    Cyclohexanol_Fragmentation M_ion Cyclohexanol M+• m/z 100 Dehydration [M - H2O]+• m/z 82 M_ion->Dehydration -H2O (18 Da) Alpha_cleavage Ring-Opened Radical m/z 100 M_ion->Alpha_cleavage α-cleavage Base_peak [C3H5O]+ m/z 57 (Base Peak) Alpha_cleavage->Base_peak H-shift & C-C cleavage -C3H7• (43 Da)

    Fig 1: Primary EI-MS fragmentation pathways of cyclohexanol.

    TCCH_Fragmentation M_ion TCCH M+• m/z 216/218/220 (Not Observed) Loss_CCl3 [C6H11O]+ m/z 99 (Base Peak) M_ion->Loss_CCl3 -•CCl3 (117 Da) α-cleavage Loss_H2O [M - H2O]+• m/z 198/200/202 M_ion->Loss_H2O -H2O (18 Da) Secondary_frag [C6H9]+ m/z 81 Loss_CCl3->Secondary_frag -H2O (18 Da)

    Fig 2: EI-MS fragmentation of 1-(Trichloromethyl)cyclohexan-1-ol.

    Experimental Protocols: Self-Validating GC-EI-MS Workflow

    To ensure high-fidelity spectral acquisition, the following protocol integrates a self-validating system suitability check.

    Step 1: System Suitability & Tuning (The Self-Validation Step)

    • Action: Run an instrument autotune using Perfluorotributylamine (PFTBA). Verify that the m/z 69 (base peak), 219 (>35%), and 502 (>2%) peaks meet standard abundance criteria.

    • Causality: Before running samples, the MS must be tuned to ensure the electron energy is exactly 70 eV and the quadrupole correctly assigns relative abundances. If the m/z 502 peak is missing, the high-mass axis is detuned, which would artificially suppress the halogenated isotope clusters of TCCH.

    Step 2: Sample Preparation

    • Action: Dissolve analytical standards in GC-grade dichloromethane (DCM) to a concentration of 100 µg/mL.

    • Causality: DCM ensures complete solvation of both the polar cyclohexanol and the highly halogenated TCCH without participating in protic exchange (unlike methanol), preserving the integrity of the analytes during injection.

    Step 3: Chromatographic Separation

    • Action: Inject 1 µL (split ratio 10:1) onto a 30m x 0.25mm x 0.25µm DB-5MS column. Use a temperature program of 50°C (hold 1 min), ramping at 15°C/min to 250°C (hold 3 min).

    • Causality: The non-polar stationary phase separates based on boiling point and steric bulk. TCCH will elute significantly later than cyclohexanol due to its higher molecular weight and the polarizability of its chlorine atoms.

    Step 4: Ionization and Detection

    • Action: Set the EI source to 230°C and electron energy to 70 eV. Set the scan range to m/z 35–300.

    • Causality: 70 eV is the universal standard because it imparts ~6000 kJ/mol of energy, ensuring that the ionization cross-section is maximized and the resulting fragmentation patterns are directly comparable to standard libraries[6].

    References

    • National Center for Biotechnology Information. "1-(Trichloromethyl)cyclohexan-1-ol." PubChem Compound Summary for CID 77046. URL:[Link]

    • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." LibreTexts Analytical Chemistry. URL:[Link]

    • AIP Publishing. "Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives." Journal of Physical and Chemical Reference Data. URL:[Link]

    • Thieme Connect. "The Main Fragmentation Reactions of Organic Compounds." Thieme E-Books. URL:[Link]

    Sources

    Comparative

    Reproducibility of 1-(Trichloromethyl)cyclohexan-1-ol Batch Synthesis Methods: A Comparative Guide

    As a highly versatile building block in organic synthesis, 1-(Trichloromethyl)cyclohexan-1-ol is the critical intermediate for Jocic-type homologations, the synthesis of α-chloro acids, and the multicomponent Bargellini...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a highly versatile building block in organic synthesis, 1-(Trichloromethyl)cyclohexan-1-ol is the critical intermediate for Jocic-type homologations, the synthesis of α-chloro acids, and the multicomponent Bargellini reaction. However, the batch synthesis of this trichloromethyl carbinol is notoriously sensitive to reaction conditions. The nucleophilic addition of the trichloromethyl anion to cyclohexanone is highly reversible, and the intermediate alkoxide is prone to base-induced degradation.

    This guide objectively compares the three primary batch synthesis methodologies—Phase-Transfer Catalysis (PTC), Silyl-Mediated In Situ Generation, and Decarboxylative Trichloromethylation—providing researchers with the mechanistic causality, quantitative performance data, and self-validating protocols required to achieve reproducible yields.

    Mechanistic Bottlenecks in Batch Synthesis

    The fundamental challenge in synthesizing 1-(Trichloromethyl)cyclohexan-1-ol lies in managing the equilibrium of the trichloromethyl anion ( CCl3−​ ). Because CCl3−​ is an excellent leaving group, the addition to cyclohexanone is exothermic but readily reversible (retro-aldol cleavage) at temperatures above 0 °C [1].

    Furthermore, prolonged exposure to strong basic conditions (e.g., NaOH or KOH) causes the deprotonation of the newly formed carbinol. The resulting alkoxide undergoes an intramolecular SN​2 reaction (with substantial SN​1 character) to form a transient 2,2-dichloroepoxide (the Bargellini epoxide). This epoxide either rearranges into α-chloro acids or fragments into carbon monoxide and cyclohexanone, severely degrading the product yield [1].

    Mechanism Ketone Cyclohexanone + CHCl3 Anion Trichloromethyl Anion (CCl3-) Ketone->Anion Base / Decarboxylation Carbinol 1-(Trichloromethyl) cyclohexan-1-ol Anion->Carbinol Nucleophilic Addition (≤0 °C) Epoxide Dichloroepoxide Intermediate Carbinol->Epoxide Strong Base (Deprotonation) Reversion Reversion (>0 °C) Carbinol->Reversion High Temp Byproducts Bargellini By-products (α-chloro acids, CO) Epoxide->Byproducts Rearrangement / Cleavage Reversion->Ketone Retro-Aldol

    Mechanistic pathways of 1-(Trichloromethyl)cyclohexan-1-ol synthesis and degradation.

    Comparative Analysis of Synthesis Workflows

    To bypass these mechanistic bottlenecks, synthetic chemists must choose a method that balances reagent cost, scalability, and the chemical stability of the intermediate.

    Method A: Classic Phase-Transfer Catalysis (PTC) / Strong Base

    This traditional approach utilizes chloroform, 50% aqueous NaOH, and a phase-transfer catalyst like TEBAC. While highly cost-effective, it requires aggressive temperature control. The base must be added rapidly at exactly 0 °C to outpace the formation of the dichloroepoxide [1].

    Method B: Silyl-Mediated In Situ Generation (LiHMDS / TMSCl)

    To completely avoid strong basic conditions during the addition step, this modern approach generates trimethyl(trichloromethyl)silane ( TMSCCl3​ ) in situ at cryogenic temperatures (-65 °C). The intermediate is immediately trapped as a stable trimethylsilyl ether, which is subsequently deprotected using TBAF [2]. This method effectively eliminates Bargellini by-products.

    Method C: Decarboxylative Trichloromethylation (NaTCA)

    This method utilizes sodium trichloroacetate (NaTCA) in a polar aprotic solvent (DMF or DMSO). Heating the mixture drives the thermal decarboxylation of NaTCA, releasing CO2​ and generating the trichloromethyl anion under completely neutral conditions [3]. It avoids both strong bases and cryogenic cooling, though it risks competitive dichlorocarbene formation if the anion is not trapped efficiently.

    Quantitative Performance Data
    ParameterMethod A: PTC / Strong BaseMethod B: Silyl-Mediated (LiHMDS)Method C: Decarboxylative (NaTCA)
    Typical Yield 65–80%85–95%70–85%
    Reaction Temp 0 °C (Strictly maintained)-65 °C to Room Temp50–60 °C
    Primary By-products α-chloro acids, CO, unreacted ketoneSilyl enol ethers (trace amounts)Dichlorocarbene adducts
    Scalability High (Requires high-capacity cooling)Moderate (Cryogenic limits)High (Requires gas venting for CO2​ )
    Reagent Cost LowHigh (LiHMDS, TMSCl, TBAF)Moderate
    Atom Economy HighLow (Silyl and TBAF waste)Moderate ( CO2​ loss)

    Self-Validating Experimental Protocols

    The following protocols are designed as self-validating systems. By observing specific physical cues (e.g., thermal spikes, gas evolution), researchers can verify the success of each step in real-time.

    Protocol 1: Phase-Transfer Catalysis (PTC)

    Best for: Cost-sensitive, large-scale synthesis where strict thermal control is available.

    • System Setup: Charge a jacketed reactor with cyclohexanone (1.0 equiv), chloroform (1.5 equiv), and TEBAC (0.05 equiv).

    • Thermal Equilibration: Cool the biphasic mixture to exactly 0 °C using an ice-brine bath.

      • Causality: Initiating the reaction above 0 °C shifts the equilibrium toward the starting materials due to the stability of the CCl3−​ leaving group.

    • Base Addition: Add 50% aqueous NaOH (1.5 equiv) dropwise at a rapid pace. Monitor the internal thermocouple; the temperature must not exceed 2 °C.

      • Causality: A fast addition ensures the trichloromethyl anion is generated and reacts with the ketone before the base can deprotonate the newly formed carbinol to form the degradative epoxide [1].

    • Validation: The reaction mixture will turn into a thick, milky emulsion. Stir for 1.5 hours at 0 °C.

    • Quench & Isolation: Quench rapidly with ice-cold water to dilute the base. Extract with dichloromethane, dry over MgSO4​ , and concentrate under reduced pressure to yield the waxy solid product.

    Protocol 2: Silyl-Mediated In Situ Generation

    Best for: High-value pharmaceutical intermediates requiring >90% purity without chromatographic purification.

    • Reagent Mixing: Dissolve chloroform (1.5 equiv) and chlorotrimethylsilane (1.1 equiv) in anhydrous THF.

    • Cryogenic Cooling: Cool the solution to an internal temperature of -65 °C.

      • Causality: The TMSCCl3​ reagent is thermally unstable and will not form properly—or will decompose into dichlorocarbene—at temperatures above -60 °C [2].

    • Anion Generation: Add LiHMDS (1.0 M in THF, 1.0 equiv) dropwise over 20 minutes. Maintain the internal temperature between -60 °C and -70 °C.

    • Ketone Addition: Add cyclohexanone (1.0 equiv) dropwise. Stir for 30 minutes at -65 °C, then remove the cooling bath and allow the system to self-warm to room temperature.

      • Validation: The absence of a dark brown color indicates that dichlorocarbene degradation has been successfully avoided.

    • Deprotection: Cool the mixture to 0 °C. Add acetic acid (1.2 equiv) followed by TBAF (1.0 M in THF, 1.2 equiv).

      • Causality: Acetic acid buffers the basicity of the TBAF reagent. Without this buffer, the fluoride-induced desilylation creates a naked alkoxide that can undergo base-induced retro-aldol cleavage [2].

    • Isolation: Dilute with pentane/water, separate the organic layer, and concentrate to yield the pure carbinol.

    Protocol 3: Decarboxylative Trichloromethylation

    Best for: Laboratories lacking cryogenic infrastructure but requiring neutral reaction conditions.

    • System Setup: Dissolve cyclohexanone (1.0 equiv) and sodium trichloroacetate (1.5 equiv) in anhydrous DMF.

    • Thermal Activation: Heat the mixture to 50–60 °C under an inert atmosphere connected to a bubbler.

      • Causality: Thermal energy drives the decarboxylation of the trichloroacetate ion. The loss of CO2​ irreversibly generates the trichloromethyl anion in a completely neutral environment, eliminating the risk of Bargellini epoxide formation [3].

    • Validation: Observe the bubbler. Continuous gas ( CO2​ ) evolution validates that the active nucleophile is being generated.

    • Completion: Stir until gas evolution completely ceases (approximately 2–4 hours).

    • Isolation: Cool to room temperature, dilute heavily with water to wash out the DMF, and extract with ethyl acetate.

    References

    • Serafini, M., Murgia, I., Giustiniano, M., Pirali, T., & Tron, G. C. (2021). The 115 Years Old Multicomponent Bargellini Reaction: Perspectives and New Applications. Molecules, 26(3), 558.[Link]

    • Henegar, K. E., & Lira, R. (2012). One-Pot in Situ Formation and Reaction of Trimethyl(trichloromethyl)silane: Application to the Synthesis of 2,2,2-Trichloromethylcarbinols. The Journal of Organic Chemistry, 77(6), 2999–3004.[Link]

    • Corey, E. J., Link, J. O., & Shao, Y. (1992). Two effective procedures for the synthesis of trichloromethyl ketones, useful precursors of chiral α-amino and α-hydroxy acids. Tetrahedron Letters, 33(24), 3435-3438.[Link]

    Safety & Regulatory Compliance

    Safety

    A Researcher's Guide to the Proper Disposal of 1-(Trichloromethyl)cyclohexan-1-ol

    From the Bench of a Senior Application Scientist In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation come...

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    Author: BenchChem Technical Support Team. Date: April 2026

    From the Bench of a Senior Application Scientist

    In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our personnel and the protection of our environment. This guide provides a detailed, experience-driven protocol for the proper disposal of 1-(trichloromethyl)cyclohexan-1-ol (CAS No. 3508-84-7), a halogenated organic compound.

    Part 1: Hazard Assessment & Immediate Safety

    Before handling any waste, understanding the potential risks is paramount. The trichloromethyl group is a significant structural alert, suggesting potential hazards analogous to other chlorinated hydrocarbons like chloroform (trichloromethane). An SDS for trichloromethane indicates it is harmful if swallowed, toxic if inhaled, causes skin and eye irritation, and is a suspected carcinogen[1]. Therefore, we must assume similar hazards for 1-(trichloromethyl)cyclohexan-1-ol.

    Personal Protective Equipment (PPE)

    A robust defense is your primary safety tool. Handling of this waste requires stringent adherence to PPE protocols to prevent any route of exposure.

    • Hand Protection: Wear chemically resistant gloves. Standard nitrile gloves may offer splash protection, but for prolonged contact or bulk handling, consider heavier-duty gloves such as Viton® or a laminate glove (e.g., Silver Shield®). Always check the manufacturer's glove compatibility data.

    • Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher splash risk, a full-face shield should be worn in addition to goggles[2].

    • Body Protection: A flame-retardant laboratory coat is required. For larger quantities, a chemically resistant apron or suit should be utilized.

    • Respiratory Protection: All handling of open containers or transfers of 1-(trichloromethyl)cyclohexan-1-ol waste must be conducted within a certified chemical fume hood to prevent inhalation of potential vapors.

    Hazard Summary Table

    Based on structural analogy, the following potential hazards should be assumed:

    Hazard Classification (Inferred)GHS Pictogram (Assumed)Precautionary Measures
    Acute Toxicity (Oral, Inhaled)Skull and CrossbonesAvoid ingestion and inhalation. Work in a fume hood.
    Skin Irritation / CorrosionExclamation Mark / CorrosionAvoid all skin contact. Use appropriate gloves.
    Serious Eye Damage / IrritationExclamation Mark / CorrosionWear chemical safety goggles at all times.
    Carcinogenicity (Suspected)Health HazardMinimize exposure using all available engineering controls and PPE.
    Hazardous to the Aquatic EnvironmentEnvironmentPrevent release to drains or waterways.[3][4]

    Part 2: Step-by-Step Disposal Protocol

    The disposal of 1-(trichloromethyl)cyclohexan-1-ol is governed by regulations for hazardous waste, specifically those pertaining to halogenated organic compounds. The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds (HOCs) under the Resource Conservation and Recovery Act (RCRA)[5][6][7].

    Waste Segregation: The Cornerstone of Safety

    The single most critical step in chemical waste management is proper segregation. Incompatible wastes, when mixed, can result in violent reactions, heat generation, or the release of toxic gases[8].

    Causality: 1-(Trichloromethyl)cyclohexan-1-ol is a halogenated organic compound . It MUST NOT be mixed with non-halogenated organic waste. The reason for this strict segregation is that common disposal methods, such as incineration, require different conditions for halogenated versus non-halogenated streams. Improper mixing can lead to damage to disposal facilities and the formation of highly toxic byproducts like dioxins[9].

    • Step 1: Designate a specific waste container solely for "Halogenated Organic Waste."

    • Step 2: This container should be used for 1-(trichloromethyl)cyclohexan-1-ol and any solvents (e.g., dichloromethane, chloroform) or other halogenated reagents used in the same process.

    • Step 3: Keep halogenated waste streams separate from all other waste categories, including acids, bases, oxidizers, and non-halogenated organic solvents[10].

    Containerization & Labeling

    The integrity of your waste container is essential to prevent leaks and environmental contamination.

    • Container Selection:

      • Primary Container: Use a chemically compatible container with a secure, tight-fitting screw cap. Borosilicate glass is an excellent choice.

      • Material Warning: Avoid High-Density Polyethylene (HDPE) for the primary containment of chlorinated hydrocarbons. Chemical compatibility charts rate HDPE as "Not Recommended" for chlorinated hydrocarbons, as they can cause the plastic to soften and fail over time[8].

      • Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary container (such as a polyethylene tub) to contain any potential leaks.

    • Labeling Protocol:

      • Step 1: Immediately upon starting a waste stream, affix a "HAZARDOUS WASTE" label to the container.

      • Step 2: Clearly write out the full chemical name of all components, including solvents. Do not use abbreviations or chemical formulas. For this specific waste, list "1-(Trichloromethyl)cyclohexan-1-ol" and any other components.

      • Step 3: Maintain an approximate percentage of each component in the waste mixture.

      • Step 4: Ensure the date of accumulation (the date the first drop of waste was added) is clearly visible.

    On-Site Accumulation & Storage
    • Waste containers must be kept closed at all times except when adding waste[11]. A funnel left in the opening is not considered a closed container.

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.

    • Ensure the SAA is away from heat sources, direct sunlight, and incompatible materials.

    Arranging for Final Disposal

    On-site chemical treatment by laboratory personnel to neutralize or de-halogenate this compound is not recommended due to the risk of uncontrolled reactions and the requirement for specialized equipment.

    • Step 1: Once the waste container is 90% full, complete a chemical waste pickup request form as required by your institution's Environmental Health & Safety (EH&S) department.

    • Step 2: Your waste must be disposed of through a licensed hazardous waste treatment, storage, and disposal facility (TSDF). Your EH&S office will manage the manifest and pickup by a certified waste hauler.

    Part 3: Emergency Procedures for Spills

    In the event of a spill, prompt and correct action is critical.

    • Alert Personnel: Immediately alert others in the vicinity.

    • Evacuate: If the spill is large, volatile, or in a poorly ventilated area, evacuate the lab and contact your institution's emergency response team.

    • Containment (for minor spills): For small, manageable spills inside a chemical fume hood:

      • Ensure your PPE is intact.

      • Contain the spill using a chemical spill kit with an absorbent appropriate for organic solvents (e.g., vermiculite or commercial sorbent pads).

      • Carefully collect the absorbed material using non-sparking tools.

      • Place the contaminated absorbent and any used cleaning materials into a designated waste bag, seal it, and then place it inside a labeled, rigid container for halogenated solid waste.

      • Clean the spill area with a suitable solvent and then soap and water.

    Visual Workflow for Disposal Decision-Making

    The following diagram outlines the logical steps for handling waste containing 1-(Trichloromethyl)cyclohexan-1-ol.

    G start Identify Waste Stream Containing 1-(Trichloromethyl)cyclohexan-1-ol is_halogenated Is this a halogenated organic compound? start->is_halogenated segregate Segregate as 'HALOGENATED ORGANIC WASTE' is_halogenated->segregate Yes non_halogen Follow disposal protocol for non-halogenated waste is_halogenated->non_halogen No select_container Select Appropriate Container (Glass, NOT HDPE) with Secondary Containment segregate->select_container label_container Attach 'HAZARDOUS WASTE' Label - List full chemical names & percentages - Add accumulation date select_container->label_container store_safe Store in designated Satellite Accumulation Area (SAA) Keep container closed label_container->store_safe is_full Container 90% Full? store_safe->is_full is_full->store_safe No request_pickup Complete Waste Pickup Form for EH&S is_full->request_pickup Yes end_process Professional Disposal by Licensed Facility request_pickup->end_process

    Caption: Disposal workflow for 1-(Trichloromethyl)cyclohexan-1-ol waste.

    References

    • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

    • CAS Common Chemistry. (n.d.). 1-(Trichloromethyl)cyclohexanol. Retrieved from [Link]

    • New Pig Corporation. (n.d.). High Density Polyethylene Overpaks and Utility Trays Chemical Resistance Guide. Retrieved from [Link]

    • U.S. Environmental Protection Agency. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]

    • Natural Sciences Research Institute. (n.d.). Guidelines for Chemical Waste Disposal. Retrieved from [Link]

    • U.S. Government Publishing Office. (n.d.). 40 CFR Appendix III to Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations. Retrieved from [Link]

    • U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

    • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research Compliance and Safety. Retrieved from [Link]

    • Material Safety Data Sheet. (2020, July 7). Generic MSDS providing disposal considerations. Retrieved from a non-specific search, highlighting general principles.
    • Boston University. (n.d.). Chemical Waste Management Guide. Environmental Health & Safety. Retrieved from [Link]

    • Dutscher. (2025, July 7). Safety data sheet for trichloromethane. Retrieved from [Link]

    • U.S. Environmental Protection Agency. (1987, December). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

    • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
    • Kodavanti, P. R. S., & Loganathan, B. G. (2022). Perspective on halogenated organic compounds. Environmental Toxicology and Pharmacology, 92, 103858. Retrieved from [Link]

    Sources

    Handling

    Personal protective equipment for handling 1-(Trichloromethyl)cyclohexan-1-ol

    Here is the comprehensive safety, operational, and logistical guide for handling 1-(Trichloromethyl)cyclohexan-1-ol, structured for drug development professionals and laboratory researchers. Executive Summary 1-(Trichlor...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Here is the comprehensive safety, operational, and logistical guide for handling 1-(Trichloromethyl)cyclohexan-1-ol, structured for drug development professionals and laboratory researchers.

    Executive Summary

    1-(Trichloromethyl)cyclohexan-1-ol is a specialized halogenated cyclic alcohol utilized in early-stage discovery research[1]. Because authoritative analytical and toxicological data for rare chemicals in this class are often limited[1], researchers must adopt a conservative, high-containment approach. The presence of the trichloromethyl moiety dictates strict adherence to halogenated waste protocols and specific personal protective equipment (PPE) to mitigate risks of dermal absorption, inhalation, and environmental contamination.

    Part 1: Physicochemical Hazard Profile

    To design a self-validating safety system, we must first understand the physical properties that dictate the chemical's behavior in a laboratory environment.

    PropertyValue / DescriptionOperational Implication
    IUPAC Name 1-(trichloromethyl)cyclohexan-1-olDefines the structural hazards (alcohol + halogenated alkane)[2].
    CAS Number 3508-84-7Critical for precise inventory and waste tracking[2].
    Molecular Weight 217.5 g/mol Relatively heavy; dust or particulates will settle but can become airborne during transfer[2].
    Chemical Formula C7H11Cl3OHigh chlorine content necessitates dedicated halogenated waste streams[2].
    Hazard Classification Halogenated Organic / Irritant (Inferred)Requires chemical-resistant barriers and prevents mixing with incompatible (e.g., highly reactive metal) waste.

    Part 2: Engineering Controls & PPE (The Causality of Protection)

    As a Senior Application Scientist, I emphasize that PPE is your last line of defense. The primary safety mechanism is the engineering control .

    Primary Engineering Controls
    • Chemical Fume Hood: All dispensing, weighing, and transfer operations must be conducted within a certified chemical fume hood with a face velocity of 80–120 feet per minute (fpm).

    • Causality: While the compound is a solid/waxy substance at room temperature, the trichloromethyl group can contribute to localized vapor hazards or fine particulate generation during spatial transfer. The hood ensures negative pressure draws any aerosolized particles away from the operator's breathing zone.

    Personal Protective Equipment (PPE)
    • Hand Protection (Gloves):

      • Standard Handling: Use heavy-duty Nitrile gloves (minimum 8 mil thickness). Nitrile provides excellent resistance to incidental contact with solid halogenated organics.

      • Solvent-Specific Causality: If 1-(Trichloromethyl)cyclohexan-1-ol is dissolved in a solvent (e.g., Dichloromethane or Tetrahydrofuran), your glove choice must immediately shift to protect against the solvent, as the solvent will act as a carrier, dragging the solute through the glove matrix. For DCM, PVA or Silver Shield gloves are required.

    • Eye Protection: ANSI Z87.1 certified chemical splash goggles. Safety glasses are insufficient because they do not provide a seal against airborne particulates or accidental liquid splashes during dissolution.

    • Body Protection: A flame-resistant (FR) or standard heavy cotton laboratory coat, fully buttoned, with cuffs tucked into the gloves.

    Part 3: Operational Workflow & Step-by-Step Handling

    This protocol ensures an unbroken chain of safety from reagent retrieval to reaction integration.

    Step 1: Pre-Operational Verification

    • Verify the fume hood flow rate monitor is in the "Safe" zone (typically >100 fpm).

    • Clear the workspace of any incompatible materials, particularly strong bases or alkali metals, which can react violently with halogenated compounds.

    • Don all required PPE (Goggles, Lab Coat, Nitrile Gloves).

    Step 2: Dispensing and Weighing

    • Place an analytical balance inside the fume hood. If a hood-enclosed balance is unavailable, use a static-dissipative weigh boat and a draft shield.

    • Open the reagent container only when fully inside the hood.

    • Use a grounded, anti-static stainless steel spatula to transfer the compound. This prevents static-induced scattering of the powder/waxy solid.

    • Seal the primary container immediately after the required mass is obtained.

    Step 3: Dissolution and Transfer

    • If dissolving the compound, slowly add the solvent to the weigh boat or transfer the solid to a round-bottom flask before adding the solvent.

    • Cap the flask or vial before removing it from the fume hood.

    Part 4: Spill Response and Disposal Plan

    Because this compound is heavily halogenated, its disposal is strictly regulated under environmental protection laws (e.g., RCRA in the United States).

    Immediate Spill Response Protocol
    • Isolate: Evacuate personnel from the immediate vicinity of the spill.

    • Contain: If solid, gently cover with damp paper towels to prevent dust generation. If dissolved, surround the spill with an inert absorbent material (e.g., vermiculite or universal spill pads).

    • Collect: Using non-sparking tools, scoop the absorbed material into a rigid, sealable, chemically compatible container (e.g., high-density polyethylene, HDPE).

    • Decontaminate: Wash the spill area with a mild detergent and water, adding the cleaning materials to the hazardous waste container.

    Standard Disposal Workflow
    • Segregation: 1-(Trichloromethyl)cyclohexan-1-ol and any associated solvent waste must be placed in a clearly labeled "Halogenated Organic Waste" container.

      • Causality: Mixing halogenated waste with non-halogenated waste drastically increases disposal costs and can lead to dangerous exothermic reactions or the generation of toxic gases in the waste drum.

    • Labeling: Affix a hazardous waste tag detailing the exact composition (e.g., "1-(Trichloromethyl)cyclohexanol 5%, Dichloromethane 95%").

    • Destruction: The waste must be handed over to a licensed environmental contractor for high-temperature incineration, which is required to safely break the carbon-chlorine bonds without generating dioxins.

    Part 5: Operational & Disposal Workflow Visualization

    G Start 1. Pre-Check & PPE Donning (Nitrile, Goggles, Coat) Hood 2. Execute Operation Inside Chemical Fume Hood Start->Hood Spill Spill Event? (Deploy Vermiculite) Hood->Spill Waste 3. Segregate into Halogenated Waste Stream Hood->Waste Normal Operation Spill->Waste Contaminated Absorbent Dispose 4. High-Temp Incineration by Licensed Contractor Waste->Dispose

    Caption: Standardized handling, spill response, and halogenated disposal pathway for 1-(Trichloromethyl)cyclohexan-1-ol.

    References

    • National Center for Biotechnology Information. "1-(Trichloromethyl)cyclohexan-1-ol | C7H11Cl3O | CID 77046". PubChem.
    • Sigma-Aldrich. "1-(TRICHLOROMETHYL)-CYCLOHEXANOL AldrichCPR". Sigma-Aldrich Catalog.

    Sources

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